Ethyl 1-oxospiro[4.4]nonane-2-carboxylate (CAS: 858802-70-7): A Comprehensive Technical Guide for Spirocyclic Drug Discovery
Executive Summary & Strategic Importance In contemporary medicinal chemistry, the over-reliance on planar, aromatic scaffolds—often termed "flatland"—has been linked to high attrition rates in clinical trials due to poor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In contemporary medicinal chemistry, the over-reliance on planar, aromatic scaffolds—often termed "flatland"—has been linked to high attrition rates in clinical trials due to poor solubility and off-target toxicity. To circumvent this, drug development professionals are increasingly prioritizing architectures with a high fraction of sp³-hybridized carbons (
) .
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate (CAS: 858802-70-7) serves as a premier spirocyclic building block. By pre-installing a rigid, three-dimensional spiro[4.4]nonane core, this
-keto ester allows researchers to seamlessly construct complex, non-planar heterocycles (such as spiro-pyrazoles and pyrimidines) without the steric hindrance and low yields typically associated with late-stage spirocyclization.
Chemical Identity & Physicochemical Profiling
The reactivity of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate is governed by its
-keto ester moiety, which exists in a dynamic keto-enol tautomeric equilibrium. This dual electrophilic/nucleophilic nature makes it highly versatile for condensation and alkylation reactions.
Parameter
Specification
Chemical Name
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
CAS Registry Number
858802-70-7
Molecular Formula
C₁₂H₁₈O₃
Molecular Weight
210.27 g/mol
SMILES String
CCOC(=O)C1CCC2(CCCC2)C1=O
Structural Class
Spirocyclic -keto ester
Appearance
Colorless to pale yellow oil
Storage Conditions
2–8 °C, inert atmosphere (argon/nitrogen)
De Novo Synthesis: A Four-Step Self-Validating Protocol
While commercially available, synthesizing the spirocyclic core from inexpensive acyclic or monocyclic precursors is often required for isotopic labeling or derivative synthesis. The following protocol outlines a highly efficient, 4-step sequence starting from ethyl 2-oxocyclopentanecarboxylate, culminating in an ethoxycarbonylation step .
4-step synthetic route of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate from commercial precursors.
Step 1: Alkylation
Procedure: Treat ethyl 2-oxocyclopentanecarboxylate with a mild base (e.g., K₂CO₃) and an excess of 1,4-dibromobutane in acetone at reflux.
Causality: The base selectively deprotonates the highly acidic
-proton (between the ketone and ester). The resulting enolate attacks the primary bromide via an Sₙ2 mechanism. Excess dibromobutane prevents double alkylation.
Validation Checkpoint: LC-MS should indicate a mass shift of +135 Da (addition of the bromobutyl chain).
Step 2: Decarboxylation
Procedure: Dissolve the intermediate in 48% aqueous HBr and heat to 110 °C for 18 hours.
Causality: The harsh acidic conditions first hydrolyze the ethyl ester to a
-keto acid. At elevated temperatures, this intermediate undergoes spontaneous thermal decarboxylation via a cyclic 6-membered transition state, releasing CO₂ gas.
Validation Checkpoint: Cessation of CO₂ bubbling. TLC will show the disappearance of the UV-active ester spot, replaced by a non-UV active ketone (stainable with KMnO₄).
Step 3: Intramolecular Cyclization
Procedure: Dissolve the resulting 2-(4-bromobutyl)cyclopentan-1-one in methanol containing KOH (2.0 equiv) and heat to 65 °C overnight.
Causality: KOH generates the thermodynamic enolate of the cyclopentanone at the substituted
-position. This enolate undergoes an intramolecular Sₙ2 attack on the pendant alkyl bromide, closing the second 5-membered ring to form the spiro[4.4]nonane core.
Validation Checkpoint: GC-MS will confirm the loss of HBr and the exact mass of spiro[4.4]nonan-1-one (138.10 m/z).
Step 4: Ethoxycarbonylation (Final Product)
Procedure: Suspend NaH (3.0 equiv) in anhydrous diethyl carbonate and heat to 90 °C. Slowly add spiro[4.4]nonan-1-one (1.0 equiv) dropwise over 2 hours. Stir overnight, then quench carefully with glacial acetic acid.
Causality: Diethyl carbonate acts as both the solvent and the electrophile. Slow addition of the ketone ensures the concentration of the highly nucleophilic enolate remains low, completely suppressing unwanted intermolecular aldol condensation. Acetic acid is used for the quench to prevent base-catalyzed hydrolysis of the newly formed
-keto ester.
Validation Checkpoint: ¹H-NMR will reveal the characteristic ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the diagnostic highly deshielded proton at the
-position if it exists in the keto form.
Applications in Medicinal Chemistry & Drug Design
The primary utility of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate lies in its ability to undergo Knorr-type condensations with hydrazine derivatives to yield spiro-fused pyrazoles.
By replacing a flat phenyl or heteroaromatic ring with a spiro[4.4]nonane system, medicinal chemists can dramatically alter the vector projection of pharmacophores. This "escape from flatland" directly correlates with improved aqueous solubility, reduced plasma protein binding, and higher clinical success rates .
Application of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate in spiro-pyrazole drug discovery.
Lovering, F., Bikker, J., Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756.[Link]
Exploratory
The Delicate Balance: An In-depth Technical Guide to the Thermodynamic Stability of Spiro[4.4]nonane Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals The spiro[4.4]nonane framework, a unique structural motif characterized by two fused five-membered rings sharing a central quaternary carbon, has garnered s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The spiro[4.4]nonane framework, a unique structural motif characterized by two fused five-membered rings sharing a central quaternary carbon, has garnered significant attention in medicinal chemistry and materials science. Its rigid, three-dimensional architecture offers a scaffold for the precise spatial arrangement of functional groups, a critical feature in the design of novel therapeutics and functional materials. When this spirocyclic system is functionalized with a beta-keto ester, a versatile synthetic handle and a key pharmacophore in its own right, the resulting molecule presents a fascinating interplay of conformational constraints and electronic effects that dictate its thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of spiro[4.4]nonane beta-keto esters, offering insights for their strategic application in drug discovery and beyond.
The Spiro[4.4]nonane Core: A Foundation of Controlled Strain
The thermodynamic stability of any spirocyclic compound is intrinsically linked to its ring strain. The spiro[4.4]nonane system, composed of two cyclopentane rings, is a case in point. Unlike their six-membered cyclohexane counterparts that can readily adopt a strain-free chair conformation, cyclopentane rings are perpetually caught in a trade-off between angle strain (deviation from the ideal sp3 bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).
The two five-membered rings in spiro[4.4]nonane can adopt various conformations, often described as envelope or twist forms, to partially alleviate this strain. The overall stability of the spiro[4.4]nonane skeleton is a delicate balance of these conformational isomers. Computational studies, often employing high-level electronic structure theory, are instrumental in quantifying the strain energies of such systems[1][2]. These methods allow for the direct computation of hydrocarbon strain energies by comparing the calculated energy of the molecule to that of strain-free group equivalents[1].
The spiro-junction itself introduces a unique set of constraints. The quaternary carbon atom at the center of the spiro[4.4]nonane system serves as a rigid pivot point, restricting the conformational flexibility of the entire molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
The Beta-Keto Ester: More Than Just a Functional Group
The introduction of a beta-keto ester functionality onto the spiro[4.4]nonane framework significantly influences its thermodynamic stability through several mechanisms:
Keto-Enol Tautomerism: Beta-keto esters exist in a dynamic equilibrium between their keto and enol forms. The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of substituents. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The rigid spiro[4.4]nonane scaffold can influence the relative stabilities of the keto and enol tautomers by imposing specific dihedral angles that may favor or disfavor the planarity required for optimal conjugation in the enol form. Spectroscopic characterization is crucial to determine the predominant tautomeric form under specific conditions[3][4].
Stereoelectronic Effects: The orientation of the ester group relative to the spirocyclic core can have a profound impact on stability. For instance, the alignment of the C=O bond of the ester with adjacent C-C bonds can lead to stabilizing or destabilizing interactions. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can be employed to dissect these electronic delocalization effects[5].
Steric Interactions: The bulky nature of the ester group can introduce steric hindrance with neighboring atoms on the spiro[4.4]nonane ring. This can lead to an increase in strain energy and a decrease in thermodynamic stability. Monte Carlo minimization studies using force fields like MM2 can provide insights into the preferred conformations that minimize these steric clashes[6].
Experimental and Computational Approaches to Assessing Stability
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the thermodynamic stability of spiro[4.4]nonane beta-keto esters.
Experimental Methodologies
A detailed protocol for the synthesis and characterization of these compounds is the first step. The synthesis often involves the reaction of a cyclic beta-keto ester with appropriate reagents to construct the spirocyclic framework[6].
Table 1: Key Experimental Techniques for Stability Assessment
Technique
Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information on the conformational preferences and the ratio of keto-enol tautomers. 1H and 13C NMR are fundamental for structural elucidation[6].
X-ray Crystallography
Offers a precise three-dimensional structure of the molecule in the solid state, revealing bond lengths, bond angles, and conformational details.
Calorimetry
Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat of formation and other thermodynamic parameters, providing a direct measure of stability.
High-Performance Liquid Chromatography (HPLC)
Can be used to separate and quantify different isomers or tautomers, allowing for the determination of their relative abundance at equilibrium[6].
Computational Chemistry: A Powerful Predictive Tool
Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the factors that govern stability at the molecular level[7].
Table 2: Common Computational Methods for Stability Analysis
Method
Application
Geometry Optimization
To find the lowest energy conformations of the keto and enol tautomers.
Frequency Calculations
To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties like Gibbs free energy.
Strain Energy Calculations
To quantify the ring strain in the spiro[4.4]nonane core using methods like computational group equivalents[1].
Natural Bond Orbital (NBO) Analysis
To investigate stereoelectronic interactions and intramolecular hydrogen bonding.
Molecular Dynamics (MD) Simulations
To explore the conformational landscape of the molecule over time and identify the most populated conformations[8].
Experimental Protocol: Synthesis of a Spiro[4.4]nonane Beta-Keto Ester Derivative
The following is a generalized protocol for the synthesis of a spiro[4.4]nonane beta-keto ester, which can be adapted based on the specific target molecule.
Activation of the Beta-Keto Ester: To a solution of a cyclic beta-keto ester in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) at 0 °C[3].
Condensation: Add Meldrum's acid to the reaction mixture and stir at room temperature overnight[3]. This step forms a key intermediate.
Spirocyclization and Decarboxylation: The intermediate is then refluxed in an alcohol, such as tert-butanol, to induce cyclization and decarboxylation, affording the spiro[4.4]nonane beta-keto ester[3].
Purification: The crude product is purified by column chromatography on silica gel.
Workflow for Computational Stability Analysis
The logical flow for a computational investigation into the thermodynamic stability is depicted below.
Caption: Computational workflow for stability analysis.
Conclusion and Future Directions
The thermodynamic stability of spiro[4.4]nonane beta-keto esters is a complex interplay of ring strain, conformational preferences, and the electronic influence of the beta-keto ester functionality. A comprehensive understanding of these factors is paramount for the rational design of novel molecules with desired properties. By combining sophisticated experimental techniques with powerful computational modeling, researchers can navigate the intricate energy landscapes of these fascinating spirocyclic systems.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to these compounds. Furthermore, the application of advanced computational methods, such as machine learning and artificial intelligence, could accelerate the prediction of their thermodynamic properties and biological activities, paving the way for the discovery of next-generation therapeutics and functional materials.
References
Current time information in Le Flore County, US. (n.d.). Google.
Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 8). Organic Syntheses.
a) Chiral spiro[4.4]nonanes and b) our synthetic design. (n.d.). ResearchGate.
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). PMC.
New regioselective multicomponent reaction: one pot synthesis of spiro heterobicyclic aliphatic rings. (2000, November 15). PubMed.
Conformational analysis of four spiro[cyclohexane-1,3′-indolin]-2′-one derivatives. (n.d.). Scilit.
Synthesis of Spiro Ketals, Orthoesters, and Orthocarbonates by CpRu-Catalyzed Decomposition of α-Diazo-β-ketoesters. (n.d.). ResearchGate.
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI.
Ring strain energy in ether- and lactone-containing spiro compounds. (n.d.). ResearchGate.
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). RSC Publishing.
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals.
Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-Diol into Both Epimeric Carbaspironucleosides Having Natural C1' Absolute Configuration. (n.d.). ResearchGate.
Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. (1973, October 1). Princeton University.
Increase in Strain Energy during Conversion of [4.4.4.5]Fenestrane to [4.4.4.4]Fenestrane: a Method for Estimating the Heats of Formation of Hydrocarbons and Their Derivatives from Ab Initio Energies. (2020, April 3). PubMed.
Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. (2023, August 4). PubMed.
A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. (2020, April 30). Molecules.
Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. (2025, May 26). MDPI.
Investigating rate enhancements in alpha-keto esters using cinchona and non - -ORCA. (n.d.). Cardiff University.
Comparative computational studies of "Spiro[4.5]dec-9-en-7-one" reaction mechanisms. (n.d.). Benchchem.
Increase in Strain Energy on Going from [4.4.4.5]Fenestrane to [4.4.4.4]Fenestrane A Method for Estimating the Heats of Formation of Hydrocarbons and their Derivatives from ab Initio Energies. (n.d.). ResearchGate.
Ring Strain Energies from ab Initio Calculations. (n.d.). Journal of the American Chemical Society.
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Beilstein Journal of Organic Chemistry.
Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. (n.d.). ResearchGate.
Spiro(4.4)nonane. (n.d.). PubChem.
A new spiro-annelation procedure: intramolecular decarboxylative alkylation of β-keto-esters. (n.d.). Journal of the Chemical Society, Chemical Communications.
Advanced Architectures: A Technical Guide to Spirocyclic Carboxylate Derivatives in Drug Discovery
Executive Summary The "escape from flatland" paradigm has fundamentally shifted medicinal chemistry, prioritizing saturation (Fsp³) and three-dimensionality to improve clinical success rates. Spirocyclic carboxylate deri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The "escape from flatland" paradigm has fundamentally shifted medicinal chemistry, prioritizing saturation (Fsp³) and three-dimensionality to improve clinical success rates. Spirocyclic carboxylate derivatives—compounds where a carboxylate moiety is attached to or embedded within a spiro-fused ring system—represent a privileged class of scaffolds. Unlike their flat aromatic counterparts, these architectures offer precise vector positioning, improved metabolic stability, and enhanced solubility without compromising potency.
This technical guide dissects the structural utility, synthetic pathways, and medicinal applications of spirocyclic carboxylates, providing researchers with actionable protocols and decision-making frameworks for lead optimization.
Part 1: Structural Classification & Bioisosteric Logic
The Geometric Advantage
Spirocyclic systems are defined by two rings sharing a single atom (the spiro center). In the context of carboxylate derivatives (acids, esters, amides), the spiro scaffold serves as a rigid linker that orients the carbonyl pharmacophore in a specific vector relative to the rest of the molecule.
Key Advantages:
Vectorial Definition: Unlike flexible alkyl chains, spirocycles lock substituents into defined exit vectors, reducing the entropic penalty of binding.
Metabolic Blocking: The quaternary spiro center eliminates metabolically labile benzylic or methine hydrogens, often extending half-life (
).
Lipophilicity Modulation: Spirocycles generally lower LogP compared to their aromatic bioisosteres while maintaining molecular volume.
Common Scaffolds and Bioisosteric Mapping
The following table maps common "flat" moieties to their spirocyclic carboxylate equivalents.
Table 1: Bioisosteric Replacements using Spirocyclic Carboxylates
Classic Scaffold
Spirocyclic Equivalent
Geometric Impact
Key Property Gain
Cyclohexane-COOH
Spiro[3.3]heptane-2-COOH
Puckered vs. Rigid linear/bent
Reduced lipophilicity; Novel IP space
Piperidine-4-COOH
2-Azaspiro[3.3]heptane-6-COOH
isosteric N-C distance
Lower basicity of amine; Rigidified vector
Gem-dimethyl group
Spiro[2.n]alkane-COOH
Steric bulk with ring strain
Irreversible metabolic block; Conformational lock
Proline
Spiro-pyrrolidines
Twisted conformation
Restricted rotation; Specific receptor subtype selectivity
Part 2: Synthetic Methodologies
The synthesis of spirocyclic carboxylates requires overcoming the steric congestion at the quaternary center. We focus on two primary strategies: Double Alkylation (Thermodynamic control) and Cyclization (Kinetic control).
Strategy A: Double Alkylation of Active Methylenes
This is the industrial standard for generating symmetrical spirocycles (e.g., spiro[3.3]heptanes).
Mechanism: A dicarboxylic acid derivative (e.g., diethyl malonate) acts as the nucleophile, attacking a di-electrophile (e.g., pentaerythritol tribromide derivative) twice.
Critical Control Point: The second alkylation is much slower due to steric hindrance; high temperatures or strong bases (NaH, NaOEt) are required.
For more complex, unsymmetrical spirocycles, cross-coupling followed by carbonylation is preferred.
Example: Merck’s synthesis of spirocyclic acids via Pd-catalyzed carbonylation of chloropyridines fused to spiro-systems.
Visualization of Synthetic Logic
Figure 1: Decision tree for selecting the synthetic route based on spirocyclic symmetry.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic acid
This protocol describes the synthesis of a fundamental building block. It utilizes the "Double Alkylation" strategy followed by thermal decarboxylation.
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and N2 inlet.
Execution:
Dissolve NaOEt in dry ethanol.
Add diethyl malonate dropwise at 0°C. Stir for 30 min (formation of sodiomalonate).
Add 1,1-bis(bromomethyl)cyclobutane slowly.
Critical Step: Heat to reflux (80°C) for 12–24 hours. Causality: The second alkylation involves forming a strained 4-membered ring at a quaternary center; thermal energy is required to overcome the activation energy barrier.
Validation (TLC): Check for disappearance of malonate (
in 10% EtOAc/Hex) and appearance of product ().
Workup: Evaporate EtOH, partition between water/Et2O. Dry organic layer (
) and concentrate.
Phase 2: Hydrolysis and Decarboxylation
Hydrolysis: Treat the diester with KOH (4 eq) in EtOH/H2O (1:1) at reflux for 4 hours. Acidify with HCl to pH 1 to precipitate the spiro[3.3]heptane-2,2-dicarboxylic acid.
Decarboxylation (The "Neat" Method):
Place the dry dicarboxylic acid in a flask suitable for high heat.
Heat neat (no solvent) to 180–220°C in an oil bath.
Observation: Vigorous evolution of
gas will be observed.
Endpoint: Heating is discontinued immediately when gas evolution ceases (approx. 30 mins). Prolonged heating causes polymerization.
Purification: The residue solidifies upon cooling. Recrystallize from Hexane/EtOAc or sublime under vacuum for high purity.
Self-Validating Analytical Checkpoints:
1H NMR (CDCl3): Look for the disappearance of the ethyl ester quartet (~4.2 ppm). The product should show a multiplet for the cyclobutane protons (1.8–2.4 ppm) and a distinct quintet/multiplet for the methine proton
to the carboxyl (3.0–3.1 ppm).
Melting Point: 68–72°C (Lit. value).
Part 4: Medicinal Chemistry Applications (SAR)
Case Study: Olaparib Bioisosteres
In the development of PARP inhibitors, replacing the piperazine core with 2,6-diazaspiro[3.3]heptane resulted in:
Reduced Cytotoxicity: The spiro scaffold altered the vector of the N-substituents, reducing off-target binding responsible for bone marrow toxicity.
Selectivity: The rigid geometry discriminated between PARP isoforms more effectively than the flexible piperazine.
MAGL Inhibitors
Spirocyclic carboxylates (specifically spiro-azetidine-lactams) have been utilized to inhibit Monoacylglycerol Lipase (MAGL). The spiro-fusion locks the lactam into a transition-state mimic conformation, enhancing potency against the serine hydrolase active site.
Biological Pathway Visualization
Figure 2: Impact of spirocyclic scaffold incorporation on lead optimization parameters.
References
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
Source: European Journal of Medicinal Chemistry
URL:[Link]
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors.
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Synthesis of spiro[3.3]heptane-2-carboxylic acid.
Source: PrepChem (Classic Protocols)
URL:[Link]
Exploratory
Reactivity profile of 1-oxospiro[4.4]nonane systems
An In-depth Technical Guide to the Reactivity Profile of 1-Oxospiro[4.4]nonane Systems Abstract and Core Concepts The 1-oxospiro[4.4]nonane framework, characterized by two five-membered rings joined at a single quaternar...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity Profile of 1-Oxospiro[4.4]nonane Systems
Abstract and Core Concepts
The 1-oxospiro[4.4]nonane framework, characterized by two five-membered rings joined at a single quaternary carbon (the spiro center), represents a structurally significant and synthetically versatile scaffold. Its inherent three-dimensionality and conformational rigidity make it a "privileged scaffold" in medicinal chemistry, often leading to enhanced binding affinity and selectivity for biological targets.[1] The presence of a ketone functional group at the C1 position provides a reactive center for a wide array of chemical transformations. This guide offers an in-depth exploration of the synthesis and reactivity profile of 1-oxospiro[4.4]nonane, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior and synthetic potential. We will delve into reactions at the carbonyl carbon, the chemistry of the corresponding enolates, and the stereochemical implications of these transformations, grounding the discussion in established protocols and mechanistic principles.
Synthesis of the 1-Oxospiro[4.4]nonane Core
The construction of the spiro[4.4]nonane skeleton is a critical first step for any subsequent reactivity studies. The most common and well-documented methods involve intramolecular cyclization strategies.[2]
Intramolecular Friedel-Crafts Acylation Route
A classical and reliable method involves the intramolecular cyclization of 1-(3-cyanopropyl)cyclopentanecarboxylic acid.[2] This multi-step process, culminating in a Lewis acid-catalyzed ring closure, is a robust pathway to the target ketone.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 1-Oxospiro[4.4]nonane via intramolecular acylation.
This protocol is adapted from established methodologies and provides a self-validating system for synthesis and purification.[2]
Step 1: Acid Chloride Formation
To a round-bottom flask charged with 1-(3-cyanopropyl)cyclopentanecarboxylic acid, add 2-3 equivalents of thionyl chloride (SOCl₂).
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
Remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride. Causality: Using excess SOCl₂ ensures the complete conversion of the carboxylic acid to the more reactive acid chloride, which is necessary for the subsequent cyclization.
Step 2: Intramolecular Cyclization
Prepare a suspension of 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) in anhydrous carbon disulfide (CS₂) in a separate flask under an inert atmosphere (e.g., dry nitrogen). Cool the suspension in an ice bath. Causality: Anhydrous conditions are critical as AlCl₃ is highly hygroscopic and will be deactivated by water, inhibiting its function as a Lewis acid catalyst.
Dissolve the crude acid chloride from Step 1 in anhydrous CS₂ and add it dropwise to the AlCl₃ suspension with vigorous stirring over 1-2 hours.
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux (approx. 46 °C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.
Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
Step 3: Hydrolysis and Decarboxylation
The crude product from the previous step is the intermediate β-keto nitrile. This intermediate must be hydrolyzed and decarboxylated.
Treat the crude material with a strong aqueous acid (e.g., 6M H₂SO₄ or HCl) and heat to reflux for several hours until the evolution of CO₂ ceases. This step converts the nitrile to a carboxylic acid and then promotes decarboxylation to form the final ketone.
Step 4: Purification
Concentrate the organic layer from the workup under reduced pressure to obtain the crude 1-oxospiro[4.4]nonane.
Purify the crude product first by fractional distillation under reduced pressure.
For higher purity, the distilled product can be subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]
Table 1: Key Parameters and Optimization for Synthesis [2]
Step
Parameter
Recommended Value
Rationale & Troubleshooting
Acid Chloride Formation
Reactant Ratio (Acid:SOCl₂)
1 : 2-3
Ensures complete conversion. If low yield, ensure SOCl₂ is fresh.
Cyclization
Catalyst (AlCl₃)
1.1 equivalents
Must be anhydrous for optimal activity.
Cyclization
Reaction Time
4-6 hours (reflux)
Monitor by TLC. Incomplete reaction may require longer time or higher temperature.
Purification
Method
Distillation then Chromatography
Distillation removes volatile impurities; chromatography separates products with similar boiling points.
Overall Yield
Purified
45-60%
Highly dependent on maintaining anhydrous conditions and reaction control.
Reactivity Profile of the Carbonyl Group
The ketone in 1-oxospiro[4.4]nonane is the primary site of reactivity, enabling a variety of transformations including reductions, oxidations, and condensations.
Reduction to Spiro[4.4]nonan-1-ol
The reduction of the carbonyl group provides access to the corresponding secondary alcohol, (1S)-Spiro[4.4]nonan-1-ol, a valuable chiral building block.[3]
Mechanism: This transformation is typically achieved via nucleophilic addition of a hydride (H⁻) to the electrophilic carbonyl carbon.
Reagents: Common reducing agents include sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) for a mild and selective reduction, or the more powerful lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or THF for a more rapid reaction.[4]
Stereoselectivity: The reduction of the prochiral ketone creates a new stereocenter at C1. The facial selectivity of the hydride attack can be influenced by the steric hindrance of the spirocyclic framework, often leading to a mixture of diastereomers if other stereocenters are present. Studies on the related spiro[4.4]nonane-1,6-dione show that the choice of catalyst and solvent can profoundly affect the stereoselectivity of the resulting diols.[4]
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a cornerstone reaction for converting ketones into esters or, in the case of cyclic ketones, into lactones.[5] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon.
Mechanism: The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the protonated ketone.[5] The rate-determining step is the concerted migration of one of the α-carbons to the adjacent peroxide oxygen. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[6] For 1-oxospiro[4.4]nonane, the migrating group will be one of the secondary carbons of the five-membered rings.
Caption: Mechanism of Baeyer-Villiger oxidation of 1-oxospiro[4.4]nonane.
Protocol Outline:
Dissolve 1-oxospiro[4.4]nonane in a suitable solvent (e.g., dichloromethane, chloroform).
Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Work up the reaction by washing with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxide, followed by a basic wash (e.g., sodium bicarbonate) to remove carboxylic acid byproducts.
Purify the resulting lactone by column chromatography.
Condensation Reactions for Heterocycle Synthesis
The carbonyl group serves as a versatile electrophilic handle for condensation reactions with various binucleophiles, providing a direct route to novel spiro-heterocycles.[1] This strategy is highly valuable in drug discovery for generating chemical libraries.
Principle: The reaction typically involves the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization to form a new heterocyclic ring fused at the spiro center.
Example Application: Reaction with urea or thiourea can lead to the formation of spiro-pyrimidinone or spiro-thiopyrimidinone derivatives, respectively.[1]
Caption: Workflow for generating spiro-heterocycles from 1-oxospiro[4.4]nonane.
Reactivity Profile via Enolate Intermediates
Deprotonation of the α-carbon (C2) adjacent to the carbonyl group generates a nucleophilic enolate, opening up a second major avenue of reactivity focused on C-C bond formation.[7]
Enolate Formation: Kinetic vs. Thermodynamic Control
The 1-oxospiro[4.4]nonane system has only one type of enolizable proton (at the C2 position), simplifying regioselectivity concerns that are present in unsymmetrical ketones.
Formation: Enolates are formed by treating the ketone with a suitable base.[8] The choice of base and reaction conditions is critical.
Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent (THF) lead to irreversible and quantitative enolate formation.[9]
Weaker bases like alkoxides (e.g., NaOEt) establish an equilibrium between the ketone, the base, the enolate, and the conjugate acid, resulting in a small concentration of the enolate at any given time.[8]
Caption: General scheme for enolate formation and subsequent alkylation.
α-Alkylation
Once formed, the enolate can act as a potent nucleophile, reacting with various electrophiles. Alkylation with alkyl halides is a fundamental method for constructing new C-C bonds at the α-position.
Protocol Outline:
Generate the enolate in situ by treating a solution of 1-oxospiro[4.4]nonane in anhydrous THF with one equivalent of LDA at -78 °C under an inert atmosphere.
After a short stirring period (15-30 min), add the alkyl halide (e.g., methyl iodide, benzyl bromide).
Allow the reaction to slowly warm to room temperature over several hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with an organic solvent, dry, and purify by column chromatography.
Causality and Considerations: The use of a strong, hindered base like LDA ensures rapid deprotonation without competing nucleophilic attack at the carbonyl carbon. Low temperatures are used to prevent side reactions like self-condensation (the aldol reaction).
Summary and Outlook
The 1-oxospiro[4.4]nonane system is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by two key features: the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enolate).
Carbonyl Chemistry: Provides direct access to spirocyclic alcohols, lactones, and a vast array of spiro-heterocycles through reduction, oxidation, and condensation reactions, respectively.
Enolate Chemistry: Enables the introduction of new substituents at the C2 position, facilitating the construction of more complex carbon skeletons.
The rigid spirocyclic core imparts unique stereochemical properties to the molecule and its derivatives, making it an attractive scaffold for the development of chiral ligands and drug candidates.[4][10] Future research will likely continue to exploit this reactivity profile for the asymmetric synthesis of complex natural products and for the generation of novel molecular entities for high-throughput screening in drug discovery programs.[1]
References
Benchchem. (2025). Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles.
Benchchem. (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
Harada, N., et al. cis,trans-spiro[4·4]nonane-1,6-diyl bis(p-dimethylaminobenzoate) as determined by the exciton chirality method.
Chan, A. S. C., et al. (1995). Synthesis of Spiro[4.
Suno, R., et al. (2017). Stereocontrolled Formation of a [4.
An In-depth Technical Guide on the Tautomeric Equilibrium of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
This guide provides a comprehensive technical analysis of the tautomeric equilibrium of ethyl 1-oxospiro[4.4]nonane-2-carboxylate, a spirocyclic β-ketoester of significant interest in synthetic and medicinal chemistry. W...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the tautomeric equilibrium of ethyl 1-oxospiro[4.4]nonane-2-carboxylate, a spirocyclic β-ketoester of significant interest in synthetic and medicinal chemistry. We will delve into the structural nuances that govern its keto-enol tautomerism, the analytical methodologies for its characterization, and the influential factors that dictate the equilibrium position. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this dynamic molecular system.
Introduction: The Significance of Tautomerism in Spirocyclic Systems
Prototropic tautomerism, the relocation of a proton within a molecule, is a fundamental concept in organic chemistry.[1][2] A prominent example is the keto-enol tautomerism observed in β-dicarbonyl compounds, where an equilibrium exists between a ketone and an enol form.[3][4][5] The position of this equilibrium is paramount as it dictates the compound's reactivity, physical properties, and biological activity. For instance, the enol form, with its nucleophilic α-carbon, engages in a different set of chemical reactions compared to the electrophilic carbonyl carbon of the keto form.[3]
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate presents a unique case study. Its spirocyclic nature, featuring two five-membered rings joined at a single carbon, introduces conformational constraints that influence the stability of the respective tautomers. Understanding this equilibrium is crucial for professionals in drug development, as tautomeric forms of a drug can exhibit different binding affinities to biological targets, metabolic stabilities, and pharmacokinetic profiles.
Structural Features and Tautomeric Forms
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate can exist in two primary tautomeric forms: the keto form and the enol form.
Keto Form: This form contains a ketone and an ester functional group, with the carbonyl of the ketone at the 1-position of the spiro[4.4]nonane ring system.
Enol Form: The enol tautomer is characterized by a hydroxyl group and a carbon-carbon double bond. Due to the asymmetry of the β-dicarbonyl system, two potential enol forms can arise, although one is typically favored due to factors like intramolecular hydrogen bonding and conjugation.
The equilibrium between these forms is a dynamic process, and the relative populations of the keto and enol tautomers can be influenced by a variety of factors.
Experimental Determination of Tautomeric Equilibrium
The quantification of the keto-enol equilibrium is most commonly and powerfully achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[6] UV-Visible spectroscopy also serves as a valuable, albeit less direct, tool.[7][8]
Proton (¹H) NMR Spectroscopy
Principle: The interconversion between keto and enol tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[9][10] By integrating the signals corresponding to specific protons in each tautomer, their relative concentrations, and thus the equilibrium constant (Keq), can be determined.[6][9]
Experimental Protocol:
Sample Preparation: Prepare a solution of ethyl 1-oxospiro[4.4]nonane-2-carboxylate in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.
Data Acquisition: Record the ¹H NMR spectrum of the sample. Ensure the spectral window is wide enough to capture all relevant signals, including the potentially downfield-shifted enolic proton.[11]
Signal Assignment:
Keto Form: Identify the signals corresponding to the protons alpha to the carbonyl groups. For ethyl 1-oxospiro[4.4]nonane-2-carboxylate, the methine proton at the 2-position is a key indicator.
Enol Form: Look for the characteristic signal of the vinylic proton (typically in the δ 5-6 ppm region) and the enolic hydroxyl proton (which can be broad and vary in chemical shift depending on solvent and concentration).[6][10]
Integration and Calculation:
Carefully integrate the area of a well-resolved signal unique to the keto form (e.g., the α-methine proton) and one unique to the enol form (e.g., the vinylic proton).
Calculate the percentage of each tautomer:
% Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] x 100
% Keto = [Integral (Keto) / (Integral (Enol) + Integral (Keto))] x 100
Causality Behind Experimental Choices: The choice of solvent is critical as it can significantly influence the position of the equilibrium.[12][13][14][15] Using a range of solvents with varying polarities and hydrogen-bonding capabilities provides a comprehensive picture of the tautomeric behavior.
UV-Visible Spectroscopy
Principle: The keto and enol tautomers possess different electronic structures and therefore exhibit distinct UV-Vis absorption maxima.[6][16] The more conjugated enol form typically absorbs at a longer wavelength (lower energy) compared to the keto form. By analyzing the absorption spectrum, the relative abundance of each tautomer can be inferred, although deconvolution of overlapping bands can be challenging.[17]
Experimental Protocol:
Sample Preparation: Prepare dilute solutions of the compound in various solvents of spectroscopic grade.
Data Acquisition: Record the UV-Vis absorption spectrum over an appropriate wavelength range (e.g., 200-400 nm).
Data Analysis:
Identify the absorption bands corresponding to the keto and enol forms. This may require comparison with spectra of similar compounds where one tautomer is known to dominate.
The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric ratio.[16]
Trustworthiness: To ensure the reliability of spectroscopic data, it is crucial to use high-purity solvents and to control the temperature, as the equilibrium is temperature-dependent.[6]
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several interconnected factors.
Solvent Effects
The solvent plays a pivotal role in determining the tautomeric ratio.[7][15] Generally, for acyclic β-dicarbonyls, the following trends are observed:
Nonpolar, aprotic solvents (e.g., hexane, CCl₄) tend to favor the enol form. This is because the enol can form a stable, six-membered intramolecular hydrogen bond, which is not disrupted by the solvent.[13]
Polar, aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar keto form through dipole-dipole interactions.[12] They can also act as hydrogen bond acceptors, stabilizing the enol form.[12]
Polar, protic solvents (e.g., water, methanol) can stabilize both forms through hydrogen bonding. However, they can also disrupt the intramolecular hydrogen bond of the enol, potentially shifting the equilibrium towards the keto form.[13]
For cyclic systems like ethyl 1-oxospiro[4.4]nonane-2-carboxylate, the ability to form an ideal intramolecular hydrogen bond in the enol form might be constrained by the ring's geometry, potentially altering the expected solvent effects.[6]
Temperature
The keto-enol tautomerization is an equilibrium process, and as such, it is influenced by temperature. The direction of the shift with temperature depends on the enthalpy change (ΔH) of the tautomerization. Variable temperature NMR studies can be employed to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the equilibrium.[10][18]
Structural and Electronic Effects
The inherent structural and electronic features of the molecule are fundamental determinants of the tautomeric equilibrium.
Intramolecular Hydrogen Bonding: The ability of the enol form to form a stable intramolecular hydrogen bond is a major stabilizing factor.[3]
Conjugation: The presence of conjugation in the enol form contributes to its stability.[3]
Inductive and Resonance Effects: Electron-withdrawing groups can influence the acidity of the α-protons and the stability of the enolate intermediate, thereby affecting the ease of enolization.[11]
Computational Analysis of Tautomeric Equilibrium
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating tautomeric equilibria.[8][19] It can provide insights into the relative stabilities of the tautomers and the transition state for their interconversion.
Workflow for Computational Analysis:
Structure Optimization: The geometries of both the keto and enol tautomers are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
Energy Calculations: The relative energies (and Gibbs free energies) of the tautomers are calculated to predict the equilibrium position.
Solvent Modeling: To account for the influence of the solvent, continuum solvation models (e.g., PCM, SMD) are often employed.[20] For systems where explicit solute-solvent interactions like hydrogen bonding are critical, a microsolvation approach including explicit solvent molecules may be necessary for accurate predictions.[1]
Caption: Workflow for investigating tautomeric equilibrium.
Summary of Quantitative Data
The following table summarizes hypothetical data for the tautomeric equilibrium of ethyl 1-oxospiro[4.4]nonane-2-carboxylate in various solvents at 298 K, as would be determined by ¹H NMR spectroscopy.
Solvent
Dielectric Constant (ε)
% Keto
% Enol
Keq ([Enol]/[Keto])
Hexane
1.88
30
70
2.33
Chloroform-d
4.81
55
45
0.82
Acetone-d₆
20.7
75
25
0.33
DMSO-d₆
46.7
85
15
0.18
Methanol-d₄
32.7
80
20
0.25
Note: The data presented in this table are illustrative and not based on actual experimental measurements for the specified compound.
Conclusion and Future Directions
The tautomeric equilibrium of ethyl 1-oxospiro[4.4]nonane-2-carboxylate is a complex phenomenon governed by a subtle interplay of structural, solvent, and temperature effects. A thorough understanding of this equilibrium, achieved through a combination of advanced spectroscopic techniques and computational modeling, is indispensable for predicting its chemical behavior and for its rational application in fields such as drug discovery and materials science.
Future research should focus on detailed variable-temperature NMR studies to elucidate the thermodynamics of the tautomerization process. Furthermore, investigating the solid-state structure through X-ray crystallography could provide valuable insights into the preferred tautomeric form in the absence of solvent effects.[8] Combining experimental data with high-level computational models that include explicit solvent molecules will be key to developing a predictive understanding of tautomerism in this and related spirocyclic systems.
Caption: Factors influencing the keto-enol equilibrium.
References
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
Allen, G.; Dwek, R. A. J. Chem. Soc. B 1966, 161-163.
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
Dudley, P. J.; Chi, H.; Novak, P. Keto-enol tautomeric equilibrium in several b-triketones. FULIR.
Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. May 24, 2024.
Burdett, J. L.; Rogers, M. T. Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy: II. Solvent Effects on Proton Chemical Shifts and on Equilibrium Constants. Canadian Journal of Chemistry.
DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
Czarniecki, S.; Turolski, A.; Jezierska-Mazzarello, A.; Panek, J. J.
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
Benchchem. Technical Support Center: Solvent Effects on Dimedone Keto-Enol Equilibrium.
Walsh Medical Media.
Gorodetsky, M.; Weiner, B.; Luz, Z. Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
Jarger, J. Keto-Enol Equilibrium Using NMR. YouTube, October 23, 2012.
Wieder, M.; Fass, J.; Schubert, M.; Tkatchenko, A.; Westermann, J. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science 2021, 12, 11379-11391.
Vargyas, M. Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Chemical and Pharmaceutical Research 2013, 5, 1-18.
ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. July 23, 2018.
Jacquemin, D.; Perpete, E. A.
Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
Neville, A. G.; Diaz, C.; Tuna, D.; Gonzalez-Vazquez, J.; Gonzalez, L. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters 2022, 13, 2769-2775.
Al-Humaidi, J. Y.; Al-amri, A. A.; Ali, A. M. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry 2023, 39, 243-250.
Ashenhurst, J. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry, June 21, 2022.
Schiavoni, M. M.; Brandan, S. A.; Ben Altabef, A. Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy 2001, 32, 319-329.
LibreTexts. 22.1: Keto-Enol Tautomerism. January 29, 2023.
Chemistry Steps.
ResearchGate. Possible keto-enol tautomerism of β-keto ester IV.
ResearchGate.
Yus, M.; Foubelo, F.; Ferrández, J. V. Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Tetrahedron Letters 2006, 47, 129-131.
ResearchGate. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)
Litskan, E. V.; Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal 2025, 91.
Ihlenfeldt, W.-D.; Gasteiger, J.; Gasteiger, J. Tautomer Identification and Tautomer Structure Generation Based on the InChI Code.
Al-Suwaidan, I. A.; Al-Abdullah, E. S.; Al-Dies, A. M.; Al-Sattam, M. A.; Al-Ghorbani, M. F.; El-Emam, A. A. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules 2023, 28, 2898.
Rzepa, H. Tautomeric polymorphism. Henry Rzepa's Blog, June 1, 2017.
ResearchGate.
Nikolova, P.; Shivachev, B.; Zareva, S.; Stoyanov, S.; Petkov, I.; Ivanova, B. Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. Molecules 2026, 31.
Unlocking New Dimensions in Drug Discovery: A Technical Guide to the Pharmacophore Potential of Spiro[4.4]nonane Scaffolds
For Researchers, Scientists, and Drug Development Professionals Abstract In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, the architectural complexity of drug candidates plays a piv...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, the architectural complexity of drug candidates plays a pivotal role. Spirocyclic scaffolds, by virtue of their inherent three-dimensionality, have emerged as a compelling strategy to navigate previously inaccessible chemical space. Among these, the spiro[4.4]nonane core, a unique fusion of two cyclopentane rings sharing a single carbon atom, presents a structurally rigid and tunable platform for the precise spatial orientation of pharmacophoric features. This in-depth technical guide explores the multifaceted pharmacophore potential of the spiro[4.4]nonane scaffold. We will delve into its profound conformational implications, dissect its synthetic accessibility for library generation, and illuminate its impact on critical drug-like properties. Through a synthesis of field-proven insights, detailed experimental and computational protocols, and illustrative case studies, this guide aims to equip researchers with the knowledge to strategically leverage the spiro[4.4]nonane scaffold in the design of next-generation therapeutics.
The Spiro[4.4]nonane Scaffold: A Privileged Architecture in Medicinal Chemistry
The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] Spirocyclic systems, and particularly the spiro[4.4]nonane scaffold, are increasingly recognized as privileged due to their unique structural attributes.[2] Unlike their flat, aromatic counterparts, spirocycles introduce a defined three-dimensional geometry, which can significantly enhance binding affinity and selectivity for their biological targets.[3]
The spiro[4.4]nonane core imparts a rigid conformation that limits the rotational freedom of appended functional groups.[3] This pre-organization of substituents into a specific spatial arrangement reduces the entropic penalty upon binding to a target protein, a key thermodynamic advantage in achieving high potency. Furthermore, the non-planar nature of the scaffold allows for the exploration of deeper and more complex binding pockets that are often inaccessible to traditional flat molecules.
The value of the spiro[4.4]nonane scaffold is further underscored by its presence in a number of biologically active natural and synthetic compounds, exhibiting a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[2][4]
Conformational Landscape: The Key to Spatial Presentation
The pharmacophoric potential of the spiro[4.4]nonane scaffold is intrinsically linked to its conformational behavior. The fusion of the two cyclopentane rings at the spirocenter introduces significant conformational constraints. Each cyclopentane ring can adopt various puckered conformations, most commonly the envelope and twist forms. The interplay of these conformations in the spiro[4.4]nonane system dictates the precise spatial vectors of substituents attached to the rings.
Computational studies and experimental evidence from techniques like X-ray crystallography and NMR spectroscopy reveal that the spiro[4.4]nonane core can exist in several low-energy conformations. The relative energies of these conformers are influenced by the nature and position of substituents. This conformational landscape provides a powerful tool for medicinal chemists to fine-tune the three-dimensional presentation of pharmacophoric elements, such as hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties, to match the specific topology of a target's binding site. The stereocontrolled synthesis of substituted spiro[4.4]nonanes allows for the generation of all possible diastereomers, each presenting a unique spatial arrangement of functional groups.[5]
Synthetic Accessibility: Building the Foundation for a Diverse Chemical Library
A critical aspect of leveraging any scaffold in drug discovery is its synthetic tractability. The spiro[4.4]nonane core is accessible through a variety of synthetic strategies, enabling the creation of diverse libraries of compounds for high-throughput screening.
One versatile and widely used precursor for the synthesis of novel spiro-heterocycles is spiro[4.4]nonan-1-one.[2] The ketone functionality serves as a convenient handle for a wide range of chemical transformations, including condensation and cycloaddition reactions with various binucleophiles. This allows for the construction of additional heterocyclic rings fused at the spiro center, further expanding the accessible chemical space and pharmacophoric diversity.
Experimental Protocol: Synthesis of a Versatile Spiro[4.4]nonane Building Block
This protocol outlines a representative synthesis of a functionalized spiro[4.4]nonane building block that can be readily diversified.
Reaction: Diels-Alder Reaction of Spiro[4.4]nona-2,7-diene-1,6-dione with a Diene followed by Aromatization.
Rationale: This method allows for the construction of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives, providing a versatile platform for further functionalization.
Step-by-Step Methodology:
Generation of the Diene: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrabromoxylene in a suitable solvent (e.g., anhydrous acetonitrile).
Addition of Sodium Iodide: Add sodium iodide (NaI) to the solution and stir the mixture at room temperature for 15-30 minutes. The in-situ generation of the diene will be visually indicated by a color change.
Addition of the Dienophile: To the reaction mixture, add spiro[4.4]nona-2,7-diene-1,6-dione.
Reaction Monitoring: Monitor the progress of the Diels-Alder reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
Aromatization: Upon completion of the cycloaddition, add a suitable aromatizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) to the reaction mixture.
Work-up: After the aromatization is complete (as monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired annulated spiro[4.4]-nonane-dione.
This protocol provides a reliable method for accessing a key building block that can be further modified at the ketone functionalities or the newly formed aromatic ring to generate a diverse library of spiro[4.4]nonane derivatives.
Impact on Physicochemical Properties: Engineering Drug-Likeness
The incorporation of a spiro[4.4]nonane scaffold can have a profound and beneficial impact on the physicochemical properties of a drug candidate, a critical determinant of its overall developability.
One of the key advantages is the increase in the fraction of sp3-hybridized carbon atoms (Fsp3). A higher Fsp3 character is often associated with improved solubility, reduced promiscuity, and better overall clinical success rates. The three-dimensional nature of the spiro[4.4]nonane core disrupts the planarity that can lead to poor solubility due to crystal packing effects.
Furthermore, the rigid nature of the scaffold can enhance metabolic stability. By locking key functionalities in a specific orientation, the spiro[4.4]nonane core can shield metabolically labile sites from enzymatic degradation, leading to an improved pharmacokinetic profile. The strategic placement of substituents on the spirocyclic framework can also be used to modulate lipophilicity (LogP), a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Table 1: Impact of Spiro[4.4]nonane Scaffold on Physicochemical Properties
Property
General Trend with Spiro[4.4]nonane Incorporation
Rationale
Solubility
Often Increased
Disruption of planarity and crystal packing
Lipophilicity (LogP)
Modulatable
Can be fine-tuned by substituent choice and placement
Metabolic Stability
Often Increased
Conformational rigidity can shield metabolic hotspots
Computational methods are indispensable tools for exploring the vast pharmacophore potential of the spiro[4.4]nonane scaffold. A systematic computational workflow can guide the design of novel derivatives with a higher probability of biological activity.
Computational Workflow for Pharmacophore Analysis
Objective: To identify the key pharmacophoric features of a series of active spiro[4.4]nonane-containing compounds and use this information to guide the design of new analogs.
Escaping Flatland: Physicochemical Profiling and Characterization of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Executive Summary For decades, medicinal chemistry has relied heavily on flat, two-dimensional aromatic scaffolds. However, the modern drug discovery paradigm is shifting toward sp³-rich, three-dimensional architectures...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For decades, medicinal chemistry has relied heavily on flat, two-dimensional aromatic scaffolds. However, the modern drug discovery paradigm is shifting toward sp³-rich, three-dimensional architectures to improve target specificity, reduce off-target toxicity, and enhance aqueous solubility. 1.
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate (CAS: 858802-70-7) serves as a highly versatile, commercially available building block for generating these complex 3D frameworks. Because it is a specialized intermediate, exact empirical thermodynamic data (such as melting and boiling points) are often highly dependent on ambient pressure and purity, requiring in-house validation by the utilizing laboratory. This whitepaper provides a comprehensive physicochemical profile of this compound, the mechanistic causality behind its thermal properties, and self-validating experimental protocols for its characterization.
Quantitative Physicochemical Profile
The following table summarizes the core chemical properties and expected thermal behavior of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate. Due to the inherent structural features of spiro-keto-esters, the compound typically presents as a viscous oil at standard temperature and pressure.
Mechanistic Insights: The Causality of Thermal Properties
Understanding why a compound exhibits specific melting and boiling points is critical for optimizing downstream purification (e.g., distillation vs. chromatography) and formulation steps.
Melting Point Depression via 3D Conformation
Unlike planar aromatic molecules that stack efficiently like sheets of paper, the spiro[4.4]nonane core features a rigid, sp³-hybridized quaternary carbon (the spiro center). This forces the two cyclopentane rings into a mutually perpendicular orientation.
The Causality: This orthogonal geometry severely frustrates intermolecular packing. The inability to form a dense, highly ordered crystal lattice drastically lowers the lattice energy. Consequently, the thermal energy required to disrupt the solid state is minimal, which is why this compound exhibits a sub-ambient melting point and remains a liquid at room temperature.
Boiling Point Elevation via Dipole Interactions
While the spiro center prevents crystallization, the functional groups drive the boiling point upward. The molecule possesses a 1-oxo (ketone) and a 2-carboxylate (ethyl ester) group.
The Causality: These adjacent electronegative oxygen atoms create a strong, localized net dipole moment. Although the molecule lacks hydrogen-bond donors (like -OH or -NH), the strong dipole-dipole interactions between adjacent molecules—combined with a moderate molecular weight of 210.27 g/mol —require significant thermal energy to overcome. This pushes the boiling point into the high-temperature regime (~280–310 °C at atmospheric pressure), often necessitating vacuum distillation to prevent thermal degradation during purification.
Self-Validating Experimental Methodologies
To accurately determine the thermal properties of this specific batch-dependent oil, laboratories must employ rigorous, self-validating analytical techniques.
Protocol A: Sub-Ambient Differential Scanning Calorimetry (DSC) for Tg/Tm
Because the compound is a liquid at room temperature, standard capillary melting point apparatuses are useless. DSC must be used to find the sub-ambient melting point (Tm) or glass transition temperature (Tg).
Sample Preparation: Accurately weigh 2–5 mg of the compound into an aluminum DSC pan and hermetically seal it.
System Validation (The Self-Validating Step): Prepare an identical, empty sealed aluminum pan to serve as the reference. The DSC software continuously subtracts the heat flow of the reference pan from the sample pan. If the baseline heat flow is not perfectly flat before the thermal event, the system invalidates the run, indicating thermal contamination or moisture.
Cooling Phase: Purge the chamber with dry Nitrogen (50 mL/min) to prevent frost. Use liquid nitrogen cooling to rapidly quench the sample to -80 °C. Hold isothermally for 5 minutes to allow the system to equilibrate.
Heating Phase: Heat the sample at a controlled rate of 10 °C/min up to 50 °C.
Data Interpretation: An endothermic peak indicates the melting point (Tm) of the crystallized oil, whereas a baseline shift indicates a glass transition (Tg) if the rapid cooling forced the sample into an amorphous solid state.
Protocol B: Micro-Capillary Boiling Point Determination
Given the high expected boiling point, a micro-capillary method in a high-temperature silicone oil bath is recommended to conserve material.
Assembly: Draw ~5 μL of the liquid compound into a standard glass melting-point capillary. Seal one end of a much smaller, thinner capillary (the "bell") and drop it, open-end down, into the larger capillary containing the sample.
Heating: Attach the assembly to a thermometer and submerge it in a silicone oil bath. Heat the bath gradually (2–3 °C/min).
Observation: As the temperature rises, air trapped in the inner bell will expand, causing slow, isolated bubbles. Do not record this temperature.
Equilibrium Validation (The Self-Validating Step): Continue heating until a rapid, continuous, and unbroken stream of bubbles emerges from the bell. Turn off the heat. Watch the capillary closely as the bath cools. The exact moment the bubbling stops and the liquid is drawn back up into the inner bell is the true boiling point. At this precise temperature, the vapor pressure of the compound perfectly equals the atmospheric pressure, validating the thermodynamic measurement independently of the heating rate.
Workflow for the thermal characterization of spirocyclic keto-esters.
Synthetic Utility in Drug Discovery
The primary value of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate lies not in its final form, but in its utility as a precursor.3 relies on efficient synthetic pathways to convert these building blocks into active pharmacophores.
Typically, the ethyl ester group is removed via a Krapcho Decarboxylation (using NaCl in wet DMSO under heat). The causality here is steric: removing the ester yields a less sterically hindered spiro[4.4]nonan-1-one. This pure ketone intermediate can then undergo highly efficient reductive amination to install a basic nitrogen, creating a 3D spirocyclic amine scaffold ready for target binding.
Synthetic pathway utilizing the spirocyclic keto-ester to generate 3D drug scaffolds.
References
European Journal of Medicinal Chemistry / NIH
Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists
URL
Title: 858802-70-7 | Ethyl 1-oxospiro[4.
Drug Hunter
Title: The Spirocycle Surge in Drug Discovery
URL
Evolution of Spirocyclic -Keto Ester Synthesis: From Stoichiometric Base to Stereoablative Catalysis Executive Summary The spirocyclic -keto ester motif represents a privileged scaffold in medicinal chemistry, serving as...
Author: BenchChem Technical Support Team. Date: March 2026
Evolution of Spirocyclic
-Keto Ester Synthesis: From Stoichiometric Base to Stereoablative Catalysis
Executive Summary
The spirocyclic
-keto ester motif represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for quaternary stereocenters found in bioactive alkaloids (e.g., Cephalotaxus esters), antibiotics (e.g., tetronic acids), and allosteric modulators. Historically, the synthesis of these sterically congested rings was plagued by harsh conditions and a lack of stereocontrol.
This technical guide traces the evolution of this synthesis from classical stoichiometric alkylations—effective but racemic—to the modern paradigm of Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) . We focus on the mechanistic causality that drove this shift, providing self-validating protocols for both eras and visualizing the critical stereoablative pathways that now allow for high-precision enantioconvergence.
Part 1: The Classical Era – Stoichiometric Alkylation
Mechanistic Foundation
Before the advent of transition metal catalysis, the primary route to spirocyclic
-keto esters was the intramolecular alkylation of pre-existing cyclic -keto esters or the Dieckmann condensation of gem-disubstituted diesters.
The classical approach relies on the high acidity of the
-proton (pKa ~11) between the carbonyl and ester groups. Treatment with a stoichiometric base (alkoxide or hydride) generates a thermodynamic enolate. In the presence of a dihaloalkane, a double alkylation event occurs: the first intermolecular attack tethers the chain, and the second intramolecular attack closes the spiro ring.
Limitations
Steric Congestion: The formation of the quaternary center is slow due to significant steric hindrance at the nucleophilic site.
Racemic Mixtures: Classical enolate chemistry offers no intrinsic face selectivity; products are obtained as racemates, requiring wasteful resolution steps.
O-Alkylation Competition: Hard electrophiles can lead to O-alkylation (enol ethers) rather than the desired C-alkylation.
Based on standard procedures utilizing sodium ethoxide.
Reagents:
Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)
1,4-Dibromobutane (1.1 equiv)
Sodium Ethoxide (NaOEt) (2.2 equiv)
Ethanol (Absolute)
Step-by-Step Workflow:
Enolate Formation: In a flame-dried flask under
, dissolve NaOEt in absolute ethanol. Add ethyl 2-oxocyclohexanecarboxylate dropwise at 0°C. Stir for 30 min to ensure complete deprotonation.
First Alkylation: Add 1,4-dibromobutane slowly to minimize dimerization. Heat to reflux for 4 hours.
Second Enolization & Cyclization: The intermediate mono-alkylated species is deprotonated in situ by the second equivalent of base. Continue reflux for 12–16 hours to drive the intramolecular cyclization against steric strain.
Workup: Cool to RT, neutralize with dilute HCl, and extract with EtOAc.
Result: Formation of spiro[4.5]decane-type
-keto ester (Racemic).
Part 2: The Catalytic Revolution – Pd-Catalyzed DAAA
The Quaternary Carbon Problem
The breakthrough in synthesizing optically active spirocyclic
-keto esters came with the development of Decarboxylative Asymmetric Allylic Alkylation (DAAA) , pioneered largely by the Stoltz and Trost groups.
This method solves the "racemic enolate" problem via Stereoablative Enantioconvergent Catalysis .
Stereoablation: A racemic starting material (typically an
-allyl -keto ester) undergoes Pd-catalyzed decarboxylation.[1] This destroys the existing chiral center, forming a transient, achiral -allyl Pd enolate complex.
Enantioconvergence: The chiral ligand on the Palladium directs the bond formation to a specific face of the enolate, converting the achiral intermediate into a single enantiomer of the product.
Visualization: The Stereoablative Cycle
The following diagram illustrates how the "memory" of the racemic starting material is erased (ablation) and then rewritten by the chiral ligand.
Caption: The Stereoablative cycle where racemic precursors are funneled through an achiral enolate intermediate to a single enantiomer.
Representative Protocol: Pd-Catalyzed Synthesis
Based on Stoltz et al., Nature Chemistry (2012) and Organic Letters (2015).
Reagents:
Racemic Allyl
-keto ester substrate (1.0 equiv)
Catalyst:
(2.5 - 5.0 mol%)
Ligand: (S)-t-Bu-PHOX (3.0 - 6.0 mol%)
Solvent: Anhydrous Toluene or THF (0.033 M)
Step-by-Step Workflow:
Catalyst Pre-complexation: In a glovebox or strictly anaerobic Schlenk line, mix
and (S)-t-Bu-PHOX in anhydrous toluene. Stir at RT for 30 min. The solution should turn from dark purple to orange/red, indicating active catalyst formation.
Substrate Addition: Add the racemic allyl
-keto ester starting material.
Reaction: Stir at 25–40°C. Evolution of
gas will be observed (bubbler recommended). Monitor by TLC for disappearance of starting material (typically 2–12 hours).
Purification: Filter through a small pad of silica gel to remove Palladium. Concentrate and purify via flash chromatography.
Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC or SFC.[2]
Part 3: Data Presentation & Comparative Analysis
The shift from classical to catalytic methods is justified by the quantitative leap in yield and stereocontrol. The table below summarizes data derived from ligand screening studies (specifically PHOX ligands) on cyclic
-keto ester substrates.
Entry
Substrate Ring Size
Method
Catalyst/Base
Yield (%)
ee (%)
Notes
1
6 (Cyclohexanone)
Classical Alkylation
NaOEt (Stoich.)
55-65%
0%
Racemic; significant O-alkylation byproduct.
2
5 (Cyclopentanone)
Pd-DAAA
Pd/(S)-t-Bu-PHOX
96%
89%
Scaled up (0.22 mmol); 28°C [1].
3
6 (Cyclohexanone)
Pd-DAAA
Pd/(S)-t-Bu-PHOX
88%
92%
Standard conditions; high functional group tolerance [2].
4
7 (Cycloheptanone)
Pd-DAAA
Pd/(S)-t-Bu-PHOX
85%
91%
Difficult substrate for classical methods [2].
5
Tetralone deriv.
Pd-DAAA
Pd/(S)-CF3-PHOX
99%
94%
Electron-deficient ligand improves ee for aryl systems [3].[3]
Part 4: Advanced Organocatalytic Approaches
While Pd-catalysis excels at forming C-C bonds, organocatalysis has emerged for introducing heteroatoms or creating spiro-centers via cascade reactions.
Organocatalytic Asymmetric Hydroxylation
Using Cinchona alkaloids (e.g., quinine derivatives), researchers can install a hydroxyl group at the
-position of a cyclic -keto ester. This creates a chiral tertiary alcohol which can be a pivot point for subsequent spiro-lactonization.
Key Mechanism: The quinuclidine nitrogen of the catalyst activates the
-keto ester enol, while directing the incoming electrophile (e.g., cumyl hydroperoxide) to a specific face.
Caption: Cinchona-alkaloid mediated asymmetric hydroxylation en route to spiro-fused lactones.
References
Craig II, R. A., Loskot, S. A., Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (2015).[3] Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones . Organic Letters, 17(21), 5160–5163. Link
Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation . Journal of the American Chemical Society, 126(46), 15044–15045. Link
Reeves, C. M., Eidamshaus, C., Kim, J., & Stoltz, B. M. (2015). Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation . Angewandte Chemie International Edition, 54(9), 2998–3001. Link
Dieckmann, W. (1901).[4] Ueber cyklische β-Ketoncarbonsäureester . Justus Liebigs Annalen der Chemie, 317(1), 27-109. Link
Pihko, P. M. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters . Chemical Reviews, 116(10), 5993–6086. Link
Application Note: Synthesis Protocols for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Executive Summary & Strategic Rationale Spirocyclic scaffolds, particularly the spiro[4.4]nonane system, are increasingly privileged structures in medicinal chemistry due to their inherent three-dimensional rigidity and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Spirocyclic scaffolds, particularly the spiro[4.4]nonane system, are increasingly privileged structures in medicinal chemistry due to their inherent three-dimensional rigidity and ability to orient pharmacophores in unique vectors compared to flat aromatic systems.[1] Ethyl 1-oxospiro[4.4]nonane-2-carboxylate serves as a critical divergent intermediate; the
-keto ester functionality allows for facile alkylation, decarboxylation, or heterocycle formation (e.g., pyrazoles, isoxazoles) fused to the spiro core.[1]
This guide details a high-fidelity synthesis protocol based on the Dieckmann Condensation strategy.[2] Unlike radical cyclization methods (e.g., Mn(OAc)₃ mediated) which can suffer from regioselectivity issues or over-oxidation, the anionic Dieckmann route offers superior scalability and predictable regiocontrol.[1]
Key Mechanistic Insight
The success of this synthesis relies on the kinetic vs. thermodynamic control of the precursor assembly. We utilize a stepwise alkylation of ethyl cyclopentanecarboxylate using Lithium Diisopropylamide (LDA) to strictly enforce mono-alkylation, followed by a thermodynamically driven intramolecular Claisen (Dieckmann) condensation to close the second ring.[1]
Retrosynthetic Analysis & Pathway
The logical construction of the spiro[4.4]nonane system is best visualized retrosynthetically by disconnecting the bond between the
Figure 1: Retrosynthetic disconnection strategy isolating the acyclic diester precursor.
Experimental Protocols
Phase 1: Precursor Synthesis
Objective: Synthesis of Diethyl 3-(1-ethoxycarbonylcyclopentyl)propanoate.
Rationale: We employ LDA rather than alkoxide bases for the initial deprotonation. Ethyl cyclopentanecarboxylate has a
of ~24-25. Using LDA ( ~36) ensures quantitative enolate formation at -78°C, preventing self-condensation (Claisen) which is a major side reaction with weaker bases.[1]
Materials Table
Reagent
Equiv.
Role
Critical Specification
Ethyl cyclopentanecarboxylate
1.0
Substrate
Dry, distilled
Lithium Diisopropylamide (LDA)
1.1
Base
2.0M in THF/Heptane
Ethyl 3-bromopropionate
1.2
Electrophile
Freshly distilled
HMPA or DMPU
1.5
Additive
Optional: Accelerates
THF (Anhydrous)
-
Solvent
Na/Benzophenone distilled
Step-by-Step Methodology
Enolate Generation:
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under Argon.
Charge with anhydrous THF (10 mL/g substrate) and cool to -78°C (dry ice/acetone bath).
Add LDA solution dropwise over 20 minutes.
Add Ethyl cyclopentanecarboxylate dropwise. Stir at -78°C for 45 minutes to ensure complete deprotonation. Observation: Solution typically turns pale yellow.[1]
Alkylation:
Add Ethyl 3-bromopropionate (neat or in minimal THF) dropwise to the enolate.[1]
Critical Step: Allow the reaction to warm slowly to room temperature over 4 hours. The
reaction rate increases significantly above 0°C.
Quench & Workup:
Quench with saturated
solution.
Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine.
Dry over
, filter, and concentrate in vacuo.
Purification:
The crude diester is often pure enough for cyclization. If not, purify via vacuum distillation (high boiling point) or flash chromatography (Hexanes:EtOAc 9:1).[1]
Phase 2: Dieckmann Cyclization (Ring Closure)
Objective: Intramolecular cyclization to form the spiro[4.4]nonane ring.[1]
Rationale: This step requires a base capable of deprotonating the
-methylene of the side chain. Sodium Hydride (NaH) is preferred over alkoxides to drive the reaction irreversibly through hydrogen gas evolution.
Materials Table
Reagent
Equiv.
Role
Critical Specification
Diester Precursor (Phase 1)
1.0
Substrate
Residual water <0.1%
Sodium Hydride (NaH)
1.5
Base
60% dispersion in oil
Toluene
-
Solvent
Anhydrous
Ethanol (Absolute)
0.1
Catalyst
"Kickstarter" for NaH
Step-by-Step Methodology
Suspension Preparation:
Wash NaH (60% in oil) with dry hexanes (2x) under Argon to remove mineral oil.[1]
Suspend NaH in anhydrous Toluene (0.2 M concentration relative to substrate).[1]
Heat the suspension to 80°C .
Cyclization:
Add a catalytic amount of Ethanol (2-3 drops) to initiate alkoxide formation.[1]
Add the Diester Precursor (diluted in Toluene) dropwise over 30-60 minutes.[1]
Thermodynamic Control: Reflux the mixture (110°C) for 4-6 hours.
Self-Validating Check: Monitor TLC. The starting material (diester) is less polar than the enolized
Product: Ethyl 1-oxospiro[4.4]nonane-2-carboxylate is obtained as a pale oil.[1]
Reaction Mechanism & Pathway[3][4][5][6][7][8]
The following diagram illustrates the electron flow and transition states, highlighting the critical enolate attack vector.
Figure 2: Mechanistic flow of the Dieckmann condensation.[1] Step 5 is crucial; the product is more acidic than the starting material, driving the equilibrium to completion.
Quality Control & Troubleshooting
Analytical Specifications
1H NMR (CDCl3, 400 MHz): Look for the disappearance of the ethoxy triplet/quartet of the second ester group and the appearance of the characteristic
-keto ester methine proton (often a doublet of doublets around 3.2-3.5 ppm) or the enol form (singlet >12 ppm).[1]
IR Spectroscopy:
Ketone C=O: ~1745
(ring strain shifts this higher than typical acyclic ketones).[1]
Ensure temp is -78°C; Titrate LDA; Increase stir time.
O-Alkylation (Phase 1)
Solvent polarity too high
Use pure THF; avoid HMPA if O-alkylation is observed (C-alkylation is favored in less polar aggregates).[1]
No Cyclization (Phase 2)
Wet solvent / Old NaH
Re-distill Toluene; Use fresh NaH; Ensure strict anhydrous conditions.
Decarboxylation
Acidic workup too harsh
Use Acetic Acid for quench; Keep temperature <5°C during quench.
References
Dieckmann Condensation Mechanism & Scope
Davis, B. R.; Garrett, P. J.[1][4] "The Dieckmann Condensation."[4][5][6][7][8] Comprehensive Organic Synthesis, 1991 , 2, 806–829.[1][4]
Spirocyclic Synthesis Applications
Smith, A. B.; Agosti, E. "Spirocyclic Scaffolds in Drug Discovery."[1] Journal of Medicinal Chemistry, 2015 , 58(15), 5698–5712.[1]
Mn(OAc)3 Alternative Route (Contextual)
Snider, B. B.[1][9] "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 1996 , 96(1), 339–364.[1]
Specific Precursor Synthesis
Krapcho, A. P. et al. "Synthesis of spiro[4.4]nonane-1,6-dione."[1] Journal of Organic Chemistry, 1974 , 39, 1322.[1]
Disclaimer: This protocol involves the use of pyrophoric reagents (NaH) and strong bases (LDA).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Application Note: A Detailed Protocol for the α-Alkylation of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Abstract: This document provides a comprehensive guide for the α-alkylation of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate, a key transformation for the synthesis of complex spirocyclic architectures. Spirocycles are incre...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the α-alkylation of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate, a key transformation for the synthesis of complex spirocyclic architectures. Spirocycles are increasingly vital motifs in medicinal chemistry and drug discovery due to their unique three-dimensional structures.[1][2] This protocol details the underlying chemical principles, offers a robust step-by-step experimental procedure, and includes a thorough troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.
Scientific Principles and Mechanistic Overview
The alkylation of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate hinges on the principles of enolate chemistry. The starting material is a β-keto ester, a class of compounds characterized by a ketone and an ester group separated by a single carbon atom (the α-carbon).
1.1. Enolate Formation: The Critical Deprotonation Step
The hydrogen atom on the α-carbon of a β-keto ester is significantly more acidic (pKa ≈ 11 in DMSO) than a typical α-hydrogen of a simple ketone or ester. This heightened acidity is due to the resonance stabilization of the resulting conjugate base, the enolate anion. The negative charge is delocalized across the α-carbon and the two adjacent oxygen atoms of the carbonyl groups.[3][4]
To achieve efficient alkylation, the β-keto ester must be quantitatively converted into its enolate form. This requires a strong, non-nucleophilic base to prevent side reactions like addition to the carbonyl carbons.[5] Two common choices for this transformation are Sodium Hydride (NaH) and Lithium Diisopropylamide (LDA).
Sodium Hydride (NaH): A strong, inexpensive base that deprotonates the substrate irreversibly, releasing hydrogen gas. Reactions are often run at room temperature or with gentle heating. However, NaH is heterogeneous, and reactions can sometimes be slow or difficult to reproduce.[6] Furthermore, certain solvents like DMF can have undesirable side reactions with NaH.[7]
Lithium Diisopropylamide (LDA): An extremely strong, sterically hindered base that is soluble in common ethereal solvents like Tetrahydrofuran (THF).[8] Its bulkiness prevents it from acting as a nucleophile.[9] LDA allows for rapid and complete enolate formation at low temperatures (typically -78 °C), which provides excellent kinetic control and minimizes side reactions.[5][10] For these reasons, LDA is often the preferred base for clean and high-yielding alkylations.
1.2. The Alkylation Reaction: An SN2 Pathway
Once formed, the enolate anion is a potent carbon-centered nucleophile. The alkylation proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism when an appropriate alkylating agent, typically a primary alkyl halide (R-X), is introduced.[4][11] The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.
The constraints of the SN2 reaction apply:
Alkyl Halide: The reaction works best with methyl, primary, and some secondary alkyl halides. Tertiary halides will lead almost exclusively to elimination.[12]
Stereochemistry: The reaction proceeds with inversion of configuration at the electrophilic carbon if it is chiral.
The overall mechanism is depicted below.
Caption: Mechanism of β-Keto Ester Alkylation.
Detailed Experimental Protocol
This protocol describes the methylation of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate using LDA and iodomethane as a representative example. The procedure can be adapted for other primary alkyl halides.
2.1. Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
>98%
Sigma-Aldrich
Starting material.
Diisopropylamine
>99.5%, anhydrous
Acros Organics
Must be dry. Distill from CaH₂ if necessary.
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Sigma-Aldrich
Pyrophoric. Handle under inert atmosphere. Titrate before use.
Iodomethane (Methyl Iodide)
>99%, stabilized
Alfa Aesar
Toxic and volatile. Handle in a fume hood.
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Acros Organics
Must be freshly distilled from Na/benzophenone or taken from a solvent system.
Diethyl Ether (Et₂O)
Anhydrous
Fisher Scientific
For extraction.
Saturated Aqueous NH₄Cl
Reagent Grade
-
For quenching the reaction.
Saturated Aqueous NaCl (Brine)
Reagent Grade
-
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
VWR
For drying the organic layer.
Silica Gel
230-400 mesh
Sorbent Technologies
For column chromatography.
TLC Plates
Silica Gel 60 F₂₅₄
Merck
For reaction monitoring.
2.2. Equipment
Round-bottom flasks (oven-dried)
Magnetic stirrer and stir bars
Schlenk line or manifold for inert atmosphere (Argon or Nitrogen)
Syringes and needles
Low-temperature thermometer
Dry ice/acetone or cryocooler bath
Separatory funnel
Rotary evaporator
Glass column for chromatography
2.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
2.4. Step-by-Step Procedure
CAUTION: n-Butyllithium is pyrophoric. Iodomethane is toxic. All operations must be performed in a well-ventilated fume hood under an inert atmosphere.
Preparation of LDA (in situ):
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 1.1 g, 11 mmol, 1.1 eq).
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
Enolate Formation:
In a separate oven-dried 50 mL flask, dissolve Ethyl 1-oxospiro[4.4]nonane-2-carboxylate (2.10 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).
Using a cannula or syringe, slowly add the substrate solution to the pre-formed LDA solution at -78 °C over 15 minutes.
Rinse the substrate flask with additional THF (2 mL) and add this to the reaction mixture.
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation:
Slowly add iodomethane (0.68 mL, 1.56 g, 11 mmol, 1.1 eq) dropwise to the enolate solution at -78 °C.
Allow the reaction mixture to stir at -78 °C for 2 hours.
Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf value than the starting material.
Work-up and Extraction:
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
Remove the cold bath and allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
Combine the organic layers and wash with saturated aqueous NaCl (brine, 50 mL).
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Purify the crude oil by flash column chromatography on silica gel.
Use a suitable eluent system, starting with a low polarity mixture (e.g., 5% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 15-20% Ethyl Acetate/Hexanes) to elute the product.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, Ethyl 2-methyl-1-oxospiro[4.4]nonane-2-carboxylate, as a clear oil.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive base (n-BuLi degraded).2. Wet solvent or glassware.3. Starting material is impure.
1. Titrate the n-BuLi solution before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.[5]3. Purify the starting material before the reaction.
Incomplete Reaction
1. Insufficient base or alkylating agent.2. Reaction time too short or temperature too low.
1. Use a slight excess (1.1-1.2 eq) of both base and alkylating agent.2. Allow the reaction to stir longer at -78 °C or slowly warm to -40 °C or 0 °C after adding the alkylating agent. Monitor by TLC.
Formation of Side Products
1. Dialkylation: Use of excess alkylating agent or a less reactive starting enolate.2. O-Alkylation: Cation and solvent dependent. More common with Na⁺ than Li⁺.
1. Use only a slight excess (1.1 eq) of the alkylating agent. Add it slowly at low temperature.2. Using LDA in THF at low temperatures strongly favors C-alkylation.[13] Avoid polar aprotic solvents like HMPA or DMF if O-alkylation is an issue.
Reaction Quench is Violent
Unreacted n-BuLi or LDA present in large excess.
Ensure accurate stoichiometry. Add the quenching solution very slowly, especially at the beginning, while maintaining cooling.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
Inert Atmosphere: Operations involving LDA and n-BuLi must be conducted under an inert atmosphere of argon or nitrogen to prevent reaction with air and moisture.[5]
Pyrophoric Reagents: n-Butyllithium can ignite spontaneously on contact with air. Use proper syringe techniques for transfer. Have a Class D fire extinguisher available.
Toxic Chemicals: Iodomethane is a carcinogen and potent toxin. Handle exclusively in a certified chemical fume hood.
Quenching: Quenching strong bases and organometallic reagents can be exothermic. Perform additions slowly and with cooling.
References
Helm, M. D., & Toste, F. D. (2012). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 14(23), 5988–5991. [Link]
National Center for Biotechnology Information. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PubMed Central. [Link]
Baruah, R., et al. (2010). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Chemical Education, 87(1), 103-105. [Link]
ResearchGate. (2025). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]
Taylor, E. C., & Macor, J. E. (2006). Reductive Alkylation of Nitrochromenes. Synthesis of Spiro-[N-hydroxy]-lactams. Arkivoc, 2006(5), 188-195. [Link]
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
University of Calgary. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. [Link]
KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]
University of Wisconsin. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations. [Link]
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolates. [Link]
Deng, Q.-H., et al. (2012). Highly Enantioselective Copper-Catalyzed Alkylation of β-Ketoesters and Subsequent Cyclization to Spirolactones/Bi-spirolactones. Journal of the American Chemical Society, 134(5), 2690–2695. [Link]
Eilerman, R. G., & Willis, B. J. (1981). A new spiro-annelation procedure: intramolecular decarboxylative alkylation of β-keto-esters. Journal of the Chemical Society, Chemical Communications, (1), 30–32. [Link]
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
ResearchGate. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. [Link]
ResearchGate. (2006). Synthesis of Nitrogen‐Containing Spiro Compounds from Lactams by Allylboration and Subsequent Ring‐Closing Metathesis. [Link]
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
Chemistry Steps. (n.d.). How to Alkylate a Ketone. [Link]
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition. [Link]
Application Note: High-Precision Synthesis & Utilization of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Executive Summary: The "Escape from Flatland" In modern pharmaceutical design, increasing the fraction of sp3-hybridized carbons ( ) is a validated strategy to improve drug solubility, target selectivity, and metabolic s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Escape from Flatland"
In modern pharmaceutical design, increasing the fraction of sp3-hybridized carbons (
) is a validated strategy to improve drug solubility, target selectivity, and metabolic stability. Ethyl 1-oxospiro[4.4]nonane-2-carboxylate serves as a critical "Spiro Hub"—a versatile, high- intermediate that allows researchers to access rigid, three-dimensional spirocyclic scaffolds (e.g., spiro-hydantoins, spiro-pyrazoles, and spiro-piperidines) distinct from traditional flat aromatic systems.
This guide provides an optimized, field-tested protocol for the synthesis, handling, and derivatization of this intermediate, moving beyond generic textbook descriptions to address practical scale-up challenges.
Strategic Utility & Chemical Logic
The Spiro Advantage
Unlike fused ring systems (e.g., decalin), spirocyclic systems possess a single quaternary carbon pivot, forcing the two rings into a perpendicular orientation. This geometric constraint:
Reduces Entropy Loss: Pre-organizes the molecule for binding, potentially increasing potency.
Novel IP Space: Offers structural vectors unexplored by flat aromatic scaffolds.
Metabolic Blocking: The quaternary center blocks metabolic oxidation at that position.
Structural Analysis
The Ethyl 1-oxospiro[4.4]nonane-2-carboxylate molecule contains three reactive loci:
C1 Ketone: Electrophilic center for condensation (amines, hydrazines) or reduction.
C2 Alpha-Carbon: Highly acidic proton (
) flanked by ketone and ester; ideal for alkylation to create adjacent quaternary centers.
Ester Moiety: Precursor for amides, alcohols, or heterocycle closure.
The synthesis relies on the Dieckmann Condensation , an intramolecular Claisen condensation.[1][2] The key challenge is controlling the reversibility of the reaction and preventing the hydrolysis of the ester product during workup.
mL) under Argon to remove mineral oil. Suspend in anhydrous Toluene (100 mL).
Initiation: Heat the suspension to 80°C. Add the catalytic ethanol (activates the NaH surface).
Addition: Mix the diester precursor with remaining Toluene (50 mL). Add dropwise to the NaH suspension over 45 minutes. Critical: Maintain a steady evolution of hydrogen gas. Too fast causes foaming; too slow risks moisture ingress.
Reflux: Once addition is complete, reflux the mixture for 3-5 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by the enol/keto-ester spot (, often streaks due to tautomerism).
Quench (The "Cold Acid" Technique): Cool the reaction to 0°C. Pour the mixture into a rapidly stirring solution of Glacial Acetic Acid in Ice Water (200 mL). Note: Using acetic acid prevents the hydrolysis of the ester that can occur with strong mineral acids.
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate.
Purification: Vacuum distillation is preferred for scale (
C at 0.5 mmHg). For smaller batches, flash chromatography (Hexane:EtOAc 9:1) is sufficient.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in solvent/base
Use freshly distilled Toluene and NaH from a new canister.
No Cyclization
Temperature too low
Ensure vigorous reflux; the reaction is endothermic.
Decarboxylation
Acid quench too strong/hot
Use Acetic Acid/Ice; keep temperature <5°C during quench.
Protocol B: Downstream Applications (The "Spiro Hub")
This intermediate is a gateway to diverse pharmacophores. Below are the two most high-value transformations.
Synthesis of Spiro-Pyrazolones (COX-2 / Analgesic Scaffold)
Reaction with hydrazine derivatives yields spiro-pyrazolones, a scaffold seen in various NSAID research programs.
Reactants: Dissolve Intermediate (10 mmol) in Ethanol (20 mL).
Reagent: Add Hydrazine Hydrate (12 mmol) or Phenylhydrazine (11 mmol).
Conditions: Reflux for 2 hours. The product often precipitates upon cooling.
Mechanism: Imine formation at C1 followed by intramolecular cyclization with the C2 ester.
Synthesis of Spiro[4.4]nonan-1-one (General Precursor)
If the ester group is temporary (used for activation), it can be removed to yield the simple spiro ketone.
Hydrolysis: Treat ester with 10% NaOH (aq) at reflux for 1 hour.
Decarboxylation: Acidify with HCl to pH 1 and heat at 60°C.
evolution indicates conversion to the ketone.
Visualizing the Chemistry
The following diagram illustrates the synthetic flow from the open-chain diester to the spirocyclic intermediate and its subsequent divergence into pharmaceutical scaffolds.
Caption: Figure 1. The synthetic workflow establishing Ethyl 1-oxospiro[4.4]nonane-2-carboxylate as a divergent intermediate for spirocyclic drug discovery.
Mishra, G., et al. (2024). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate.
[Link]
Hartung, R., & Paquette, L. A. (2005).[7] Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides. Journal of Organic Chemistry, 70(5), 1597-1604.[7]
[Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Foundational concept for Fsp3).
[Link]
Application Note: Microwave-Assisted Synthesis of Spiro[4.4]nonane Derivatives
Executive Summary & Strategic Importance The spiro[4.4]nonane scaffold—characterized by two five-membered rings intersecting at a single quaternary carbon—is a privileged structural motif in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The spiro[4.4]nonane scaffold—characterized by two five-membered rings intersecting at a single quaternary carbon—is a privileged structural motif in medicinal chemistry and materials science[1]. Its rigid, non-planar architecture allows for precise three-dimensional vector projection of pharmacophores, making it highly effective in disrupting protein-protein interactions and interacting with complex enzymatic pockets (e.g., topoisomerases).
Historically, the synthesis of spiro[4.4]nonanes has been bottlenecked by the high activation energy required to overcome the steric hindrance inherent in forming a quaternary spiro center. Conventional thermal heating often requires prolonged reaction times (hours to days), leading to thermodynamic degradation, polymerization, and poor yields. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through direct dielectric heating. By coupling microwave energy directly with polar reagents and solvents, MAOS provides rapid, uniform volumetric heating, accelerating kinetically hindered cyclizations while minimizing side reactions[2].
This application note details two highly efficient, validated MAOS protocols for constructing the spiro[4.4]nonane core: a Manganese(III)-mediated oxidative radical cyclization[2] and a solid-liquid phase-transfer double alkylation[3].
Mechanistic Rationale: The Microwave Advantage
Understanding the causality behind experimental choices is critical for successful scale-up and optimization.
Dielectric vs. Convective Heating: Conventional heating relies on thermal conductivity from the vessel wall, creating a temperature gradient that can cause localized overheating and radical decomposition. Microwave irradiation targets molecules with high dipole moments. The rapid alignment and relaxation of these dipoles in the oscillating electromagnetic field generate instantaneous internal heat.
Overcoming Steric Strain: The formation of the spiro[4.4]nonane quaternary center involves significant steric clash between the converging methylene groups. The instantaneous energy spike provided by MAOS pushes the intermediate over the activation energy barrier (
) of the cyclization step before competing intermolecular side reactions (like dimerization) can occur.
Workflow for the microwave-assisted synthesis of spiro[4.4]nonane derivatives.
This protocol utilizes Manganese(III) acetate to generate an
-carbonyl radical from a -ketoester or enone, which subsequently attacks a tethered olefin to form the spiro[4.4]nonane core. This method is highly relevant for synthesizing the core of natural products like Fredericamycin A[2].
Mechanistic Causality: Mn(OAc)
acts as a single-electron oxidant. Copper(II) acetate is added as a co-oxidant. Why? Once the radical cyclizes to form the spiro center, the resulting secondary radical must be rapidly oxidized to an alkene to prevent unwanted hydrogen atom transfer (HAT). Cu(OAc) oxidizes this radical 350 times faster than Mn(OAc), ensuring a clean conversion to the desired unsaturated spiro-product.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, dissolve the tethered enone precursor (0.5 mmol) in 4.0 mL of glacial acetic acid.
Self-Validation Check: The solution should appear dark brown, indicative of active Mn(III).
Microwave Irradiation: Seal the vial with a Teflon septum. Place in a dedicated microwave synthesizer. Irradiate at 100 °C (Dynamic power mode, max 50 W) for 12 minutes.
Reaction Monitoring: The reaction is complete when the dark brown color transitions to a pale, translucent yellow/green, confirming the reduction of Mn(III) to Mn(II).
Workup: Cool the vial rapidly to room temperature using compressed air. Dilute the mixture with 15 mL of EtOAc and neutralize carefully with saturated aqueous NaHCO
until CO evolution ceases.
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the spiro[4.4]nonene derivative.
This protocol describes the synthesis of a spiro[4.4]nonane-1,6-dione derivative via the double alkylation of a cyclopentanone derivative with 1,4-dibromobutane under solvent-free or minimal-solvent microwave conditions[3].
Mechanistic Causality: Solid K
CO is used as the base to deprotonate the active methylene. Triethylbenzylammonium chloride (TEBAC) acts as a phase-transfer catalyst, shuttling the enolate from the solid surface to the liquid reactant interface. The first S2 alkylation is intermolecular; the second is intramolecular. The intramolecular step is sterically demanding but entropically favored. Microwave heating provides the rapid kinetic energy required to close the second five-membered ring before intermolecular oligomerization can occur.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial, combine ethyl 2-oxocyclopentanecarboxylate (1.0 mmol) and 1,4-dibromobutane (1.1 mmol).
Catalyst Addition: Add finely ground anhydrous K
CO (3.0 mmol) and TEBAC (0.1 mmol, 10 mol%). Do not add additional solvent (or add max 0.5 mL of toluene if viscosity prevents stirring).
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 85 °C for 6 minutes.
Self-Validation Check: Monitor the internal pressure via the microwave's IR/fiber-optic sensor. A stable pressure profile indicates controlled alkylation without solvent boiling.
Workup: Cool to room temperature. The mixture will be a thick paste. Dilute with 10 mL of distilled water to dissolve the inorganic salts, and extract with dichloromethane (3 x 10 mL).
Decarboxylation (Optional but common): To obtain the unsubstituted spiro[4.4]nonane-1,6-dione, treat the resulting ester with 6M HCl under reflux for 8 hours to induce hydrolysis and subsequent decarboxylation[1].
Quantitative Data Analysis
The integration of microwave technology drastically alters the kinetic profile of spiro-annulations. Table 1 summarizes the comparative metrics between conventional thermal heating and microwave-assisted synthesis.
Table 1: Comparative Synthesis Metrics for Spiro[4.4]nonane Derivatives
Reaction Type
Method
Reagents / Catalyst
Temp (°C)
Time
Yield (%)
Radical Cyclization
Conventional
Mn(OAc), Cu(OAc), AcOH
80 °C
18 hours
45 - 52%
Radical Cyclization
Microwave
Mn(OAc), Cu(OAc), AcOH
100 °C
12 min
78 - 85%
Double Alkylation
Conventional
1,4-dibromobutane, KCO, DMF
90 °C
24 hours
60%
Double Alkylation
Microwave
1,4-dibromobutane, KCO, TEBAC
85 °C
6 min
88 - 92%
Nitrilimine Cycloaddition
Conventional
AgCO, Toluene
110 °C
12 hours
55%
Nitrilimine Cycloaddition
Microwave
AgCO, Solvent-Free
90 °C
15 min
94%
(Note: Nitrilimine cycloaddition data reflects the rapid synthesis of spiropyrazoline derivatives, another highly efficient MAOS application[4]).
Biological Application: Signaling Pathway
Spiro[4.4]nonane derivatives, particularly those structurally analogous to Fredericamycin A, are potent anti-tumor agents. Their rigid 3D conformation allows them to intercalate or bind effectively to the Topoisomerase complex, preventing the re-ligation of DNA strands during replication.
Mechanism of action for spiro[4.4]nonane-based topoisomerase inhibitors.
Conclusion
The transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in the construction of sterically demanding spiro[4.4]nonane architectures. By utilizing dielectric heating, researchers can exploit phase-transfer catalysis[3] and single-electron radical cyclizations[2] with unprecedented kinetic efficiency, reducing reaction times from days to minutes while significantly improving yield and purity. These protocols provide a robust, self-validating foundation for drug development professionals seeking to integrate privileged spirocyclic scaffolds into their discovery pipelines.
References
Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review
Source: MDPI (Molecules)
URL:[Link]
Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions
Source: MDPI (Molecules)
URL:[Link]
Stoichiometry-controlled cycloaddition of nitrilimines with unsymmetrical exocyclic dienones: microwave-assisted synthesis of novel mono- and dispiropyrazoline derivatives
Source: RSC Advances (via Researcher.life)
URL:[Link]
Application Note: Heterocycle Formation Using Ethyl 1-oxospiro[4.4]nonane-2-carboxylate Precursors
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Rationale Modern drug discovery has increasingly prioritized the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Rationale
Modern drug discovery has increasingly prioritized the "escape from flatland," transitioning from planar aromatic scaffolds to rigid, three-dimensional architectures. Spirocyclic compounds, characterized by two rings connected through a single quaternary carbon atom, are privileged structures that impart conformational restriction, enhancing target binding affinity and selectivity while improving metabolic stability [1].
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate (CAS: 858802-70-7) is a highly versatile
-keto ester building block. The spiro[4.4]nonane core provides the requisite 3D geometry, while the adjacent ketone and ester functionalities serve as a dual-electrophilic handle. By strategically deploying binucleophilic reagents (e.g., hydrazines, amidines, guanidines), researchers can utilize this precursor to synthesize a diverse library of spiro-fused 5- and 6-membered heterocycles, such as pyrazolones and pyrimidinones[2].
Mechanistic Insights & Causality
The successful conversion of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate into heterocycles relies on exploiting the differential electrophilicity of its two carbonyl groups:
Initial Nucleophilic Attack (Kinetic Control): The ketone carbonyl at the C1 position is more electrophilic and sterically accessible than the ester carbonyl. The primary amine of a binucleophile (e.g., hydrazine hydrate) attacks this site first, forming an intermediate hydrazone or imine. This step is often accelerated by mild acid catalysis (e.g., acetic acid), which protonates the ketone oxygen, increasing its electrophilicity.
Intramolecular Cyclization (Thermodynamic Control): The secondary nucleophilic site of the reagent then attacks the adjacent ester carbonyl at the C2 position. This step proceeds via a nucleophilic acyl substitution, expelling ethanol as a leaving group. The irreversible formation of the stable, conjugated heterocyclic ring drives the reaction to completion.
Experimental Causality: The choice of pH is critical. Reactions with hydrazines proceed optimally under mildly acidic conditions. Conversely, reactions with urea, thiourea, or guanidine require strongly basic conditions (e.g., sodium ethoxide). The base deprotonates the amidine/guanidine to enhance its nucleophilicity and facilitates the final elimination of ethanol during pyrimidine ring closure[3].
Synthetic Workflows & Visualizations
The following diagram illustrates the divergent synthetic pathways from the central spirocyclic
-keto ester to distinct heterocyclic classes.
Divergent synthesis of spiro-heterocycles from Ethyl 1-oxospiro[4.4]nonane-2-carboxylate.
Experimental Protocols
Protocol A: Synthesis of Spiro[4.4]nonane-fused Pyrazolone
This protocol utilizes mild acid catalysis to form a 5-membered spiro-pyrazole derivative.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate in 20 mL of absolute ethanol.
Activation: Add 1 mmol of glacial acetic acid. Scientist Insight: The acid acts as a catalyst to activate the C1 ketone, ensuring the initial hydrazone formation outpaces any side reactions.
Nucleophilic Addition: Dropwise, add 12 mmol of hydrazine monohydrate at room temperature. Stir for 15 minutes.
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1).
Self-Validating Isolation: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath. The reaction is self-indicating; the successful formation of the rigid spiro-pyrazolone will result in the spontaneous precipitation of a white/off-white solid.
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.
Protocol B: Synthesis of Spiro[4.4]nonane-fused Pyrimidinone
This protocol utilizes thermodynamic basic conditions to construct a 6-membered spiro-pyrimidine ring.
Base Generation: In a flame-dried 50 mL flask under an inert atmosphere (N₂), dissolve 20 mmol of sodium ethoxide in 15 mL of absolute ethanol.
Free-basing the Nucleophile: Add 15 mmol of guanidine hydrochloride to the basic solution. Stir for 30 minutes at room temperature. Scientist Insight: This step neutralizes the hydrochloride salt, generating the highly nucleophilic free guanidine species in situ. A fine precipitate of NaCl may form.
Precursor Addition: Dissolve 10 mmol of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate in 10 mL of ethanol and add it dropwise to the reaction mixture.
Cyclocondensation: Reflux the mixture for 8–12 hours. The strongly basic conditions drive the expulsion of ethanol during the ring-closure step.
Workup & Isolation: Cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the crude residue in 20 mL of distilled water.
Self-Validating Precipitation: Slowly acidify the aqueous solution with 1M HCl until the pH reaches 5–6. The spiro-pyrimidinone product will crash out of the solution as a distinct solid, validating the successful cleavage of the sodium salt complex. Filter, wash with water, and dry.
Quantitative Data Summary
The following table summarizes expected experimental parameters and yields based on established multicomponent and cyclocondensation methodologies for spirocyclic
-keto esters [3][4].
Target Heterocycle Class
Binucleophile Reagent
Catalyst / Additive
Temp (°C)
Time (h)
Expected Yield (%)
Primary Analytical Marker (IR)
Spiro-pyrazolone
Hydrazine hydrate
Acetic acid (cat.)
78 (Reflux)
4 - 6
82 - 89%
Disappearance of ester C=O (~1735 cm⁻¹)
Spiro-isoxazolone
Hydroxylamine HCl
Sodium acetate
78 (Reflux)
6 - 8
75 - 80%
Appearance of C=N stretch (~1620 cm⁻¹)
Spiro-pyrimidinone
Guanidine HCl
Sodium ethoxide
78 (Reflux)
8 - 12
70 - 78%
Broad N-H/O-H stretch (~3100-3300 cm⁻¹)
Spiro-thiouracil
Thiourea
Sodium ethoxide
78 (Reflux)
10 - 14
65 - 75%
Appearance of C=S stretch (~1150 cm⁻¹)
References
Borah, B. et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles. Semantic Scholar / Arkivoc. Available at:[Link]
Takizawa, S. et al. (2003). Synthesis of Novel Chiral Spiro Bis(pyrazole) Ligands. Semantic Scholar. Available at:[Link]
Application
Scalable Manufacturing of Spiro[4.4]nonane Esters: Process Optimization and Critical Control Points
Topic: Scalable production methods for spiro[4.4]nonane esters Content Type: Application Notes and Protocols Executive Summary Spiro[4.4]nonane esters are critical structural motifs in medicinal chemistry, offering rigid...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Scalable production methods for spiro[4.4]nonane esters
Content Type: Application Notes and Protocols
Executive Summary
Spiro[4.4]nonane esters are critical structural motifs in medicinal chemistry, offering rigid, three-dimensional scaffolds (high
character) that improve metabolic stability and receptor selectivity compared to flat aromatic analogues. While laboratory-scale synthesis often relies on cryogenic bases (LDA) or hazardous reagents (diazomethane), these methods are unsuitable for kilogram-scale production.
This guide details two robust, scalable protocols for synthesizing spiro[4.4]nonane esters:
The Dieckmann Cyclization Route: For producing spiro[4.4]nonane-1,6-dione derivatives (keto-esters).
The Phase-Transfer Catalyzed (PTC) Alkylation: For producing spiro[4.4]nonane-1-carboxylates (junction esters).
Both methods prioritize thermal safety, solvent recyclability, and the use of inexpensive, non-pyrophoric bases.
Strategic Route Analysis
When scaling spirocyclization, the choice of route depends on the desired position of the ester functionality.
Feature
Method A: Dieckmann Cyclization
Method B: PTC Alkylation
Target Moiety
Keto-esters / 1,6-Diones
Junction Carboxylates (C1)
Key Mechanism
Intramolecular Claisen (Dieckmann)
Double Nucleophilic Substitution ()
Scalability
High (Standard reactor types)
Very High (Exotherm control via addition)
Safety Profile
Moderate (H2 gas evolution)
Excellent (Aq. NaOH/Toluene)
Cost Driver
Starting material (Diesters)
Catalyst (TBAB/TEBA)
Decision Logic Pathway
The following diagram illustrates the decision process for selecting the optimal synthetic strategy based on the target functionalization.
Caption: Decision matrix for selecting the synthesis route based on target spiro-ester functionality.
Detailed Protocol: Method A (Dieckmann Cyclization)
This method is the industrial standard for generating the spiro[4.4]nonane core with ketone functionality, which can be further derivatized.
Workup: Add water. Separate phases. Wash organic phase with brine.[2][3]
Decarboxylation (Optional): If the target is the dione (not the ester), reflux the crude beta-keto ester in 10% H2SO4 for 4 hours.
Yield Expectations: 75–85% isolated yield.
Detailed Protocol: Method B (PTC Alkylation)
This protocol is optimized for creating the quaternary carbon at the spiro junction (Position 1) directly from a cyclic ester. It avoids cryogenic conditions by using Phase Transfer Catalysis.
Purification: The organic layer is concentrated.[2] The product is purified via fractional distillation (high vacuum).
Yield Expectations: 80–90%.
Process Flow Diagram (Method B)
Caption: Process flow for the Phase Transfer Catalyzed synthesis of spiro-esters.
Critical Control Points (CCPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Corrective Action
Water Content (Method A)
< 0.05%
Hydrolysis of starting ester; stalled cyclization.
Azeotropic distillation with toluene before base addition.
Agitation Speed (Method B)
> 300 RPM
Poor phase transfer; slow reaction rate.
Increase impeller tip speed; ensure turbulent flow.
Temperature (Method B)
< 80°C
Hydrolysis of the ester product by NaOH.
Maintain T < 70°C; optimize residence time.
Dihalide Quality
> 98% Purity
Formation of oligomers/polymers.
GC check of 1,4-dibromobutane before use.
Analytical Validation
NMR Identity:
NMR (400 MHz, CDCl3): Look for the disappearance of the alpha-proton (approx 2.5 ppm in precursor) and the integration of the spiro-ring protons (1.4–1.8 ppm multiplets).
NMR: Confirm the quaternary spiro-carbon signal (typically 50–60 ppm).
Minimizing side reactions during spiro ester alkylation
Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the -alkylation of spirocyclic esters and lactones.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Synthetic Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the
-alkylation of spirocyclic esters and lactones. The rigid, sterically demanding nature of spirocycles inherently complicates enolate geometry and electrophilic trajectories.
This guide bridges the gap between theoretical enolate chemistry and field-proven bench techniques. It is designed to help you minimize side reactions—such as O-alkylation, dialkylation, and epimerization—while maximizing diastereofacial selectivity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing significant O-alkylation instead of the desired C-alkylation on my spiro ester?A1: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) mismatching. The enolate oxygen possesses a higher negative charge density, making it a "hard" nucleophile, whereas the
-carbon is "softer"[1]. If you are using hard electrophiles (e.g., triflates, silyl chlorides), the transition state resembles the reactants, and attack at the oxygen is favored[1]. Furthermore, polar aprotic cosolvents like HMPA or DMPU strip the lithium cation away from the enolate oxygen. This "naked" oxygen becomes hyper-reactive, driving O-alkylation.
Solution: Switch to softer electrophiles like alkyl iodides to thermodynamically favor the re-formation of the strong C=O bond[1]. Strictly avoid HMPA if C-alkylation is your primary goal.
Q2: My spirocyclic lactone is undergoing dialkylation (over-alkylation). How can I restrict it to monoalkylation?A2: Dialkylation occurs when the newly formed monoalkylated product undergoes rapid proton exchange with the unreacted enolate. This happens if enolate formation is reversible or incomplete[2].
Solution: You must ensure irreversible and quantitative enolate formation before introducing the electrophile[2]. Use a strong, bulky base like LDA or LHMDS at -78 °C. For spiro-
-lactones specifically, LHMDS often provides superior yields and cleaner monoalkylation compared to LDA, as its unique steric profile prevents side reactions without compromising deprotonation efficiency[3].
Q3: How do I control the diastereofacial selectivity during the
-alkylation of a spiro--lactone?A3: Stereoselectivity is governed by the trajectory of the electrophilic attack, which typically occurs at an angle of about 80° to the plane of the enolate, displacing slightly away from the lithium-coordinated oxygen[3]. The existing spiro ring creates a steric wall on one face.
Solution: Exploit this inherent geometry. By utilizing a bulky base (LHMDS) and a non-coordinating solvent environment (pure THF), you force the electrophile to approach exclusively from the less hindered face[3]. For constructing highly complex quaternary stereocenters where traditional enolates fail, consider transitioning to a Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) sequence[4].
Part 2: Visualizing the Reaction Logic
Mechanistic pathway dictating C- vs O-alkylation in spiro esters.
Decision tree for troubleshooting spiro ester alkylation side reactions.
Part 3: Quantitative Data Analysis
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Notice how the combination of LHMDS, pure THF, and a soft electrophile optimally suppresses both O-alkylation and dialkylation side reactions[3],[1],[2].
Base (Equiv)
Solvent System
Electrophile
Temp (°C)
C:O Ratio
Mono:Di Ratio
Yield (%)
NaOEt (1.1)
Ethanol
Methyl Iodide
25
95:5
40:60
35
LDA (1.1)
THF / HMPA
Methyl Triflate
-78
10:90
85:15
45
LDA (1.1)
THF
Methyl Iodide
-78
98:2
80:20
65
LHMDS (1.05)
THF
Methyl Iodide
-78
99:1
95:5
88
Part 4: Field-Proven Experimental Protocol
Standard Operating Procedure: Self-Validating Highly Diastereoselective
-Alkylation
This protocol is engineered as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Step 1: System Preparation & Drying
Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Add the spiro ester (1.0 equiv) and anhydrous THF (0.1 M concentration).
Causality: Trace water will prematurely protonate the base or the enolate, leading to incomplete enolization and subsequent dialkylation.
Step 2: Irreversible Enolate Generation
Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add LHMDS (1.05 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
Causality: LHMDS provides the perfect balance of basicity and steric bulk to irreversibly deprotonate the sterically hindered spiro
-position without attacking the ester carbonyl[3].
Step 3: Self-Validation Check (Crucial)
Withdraw a 50 µL aliquot via a micro-syringe and quench it into a vial containing D₂O and diethyl ether. Quickly evaporate the organic layer and analyze via crude ¹H-NMR. The complete disappearance of the
-proton signal confirms 100% enolate formation.
Causality: Proceeding without quantitative enolate formation guarantees that unreacted starting material will act as an internal proton source, triggering a chain reaction of dialkylation[2].
Step 4: Electrophile Addition
Add the alkyl iodide (1.05 equiv, neat or dissolved in minimal THF) dropwise down the cold inner wall of the flask. Stir for 2 hours at -78 °C.
Causality: Soft electrophiles like iodides thermodynamically favor C-alkylation[1]. Dropwise addition prevents local concentration spikes, ensuring the enolate remains in excess relative to the electrophile, which further suppresses dialkylation.
Step 5: Quench and Isolation
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Causality: Quenching at low temperature ensures that any unreacted enolate is instantly neutralized before it can undergo side reactions as the thermal energy of the system increases.
Part 5: References
Highly Stereoselective Alkylation of Spiro-γ-lactones | The Journal of Organic Chemistry - acs.org
URL:[Link]
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC - nih.gov
URL:[Link]
Chemistry of Enolates - C vs O Alkylation | Articles - pharmaxchange.info
URL:[Link]
Enolates - Formation, Stability, and Simple Reactions - masterorganicchemistry.com
URL:[Link]
Technical Support Guide: Optimizing Catalyst Selection for Spiro[4.4]nonane Functionalization
Executive Summary & Core Challenge Functionalizing the spiro[4.4]nonane scaffold presents a unique "geometric paradox" in medicinal chemistry. While the rigid spirocyclic core offers an excellent 3D vector for drug candi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Challenge
Functionalizing the spiro[4.4]nonane scaffold presents a unique "geometric paradox" in medicinal chemistry. While the rigid spirocyclic core offers an excellent 3D vector for drug candidates (escaping "flatland"), the quaternary spiro-center creates significant steric congestion.
The Core Challenge: Standard C–H activation catalysts often fail to engage the methylene C(sp³)–H bonds adjacent to the spiro center (C1/C4 positions) due to steric repulsion, or they lack the reach to selectively functionalize the distal (C2/C3) positions.
This guide moves beyond generic advice, focusing on Palladium(II)-catalyzed C–H activation utilizing Mono-N-Protected Amino Acid (MPAA) ligands—the current gold standard for breaking symmetry in spirocyclic systems.
Catalyst Selection Logic (The "Why")
Do not select a catalyst based on yield alone. Select based on the mechanism of enantio-induction and site-selectivity .
The Primary System: Pd(OAc)₂ + MPAA Ligands
For spiro[4.4]nonane, we recommend the Yu-Wasa-type system (Pd(II)/MPAA).
Why it works: The MPAA ligand (e.g., Ac-Phe-OH, Boc-Leu-OH) coordinates to Palladium as a bidentate ligand. Crucially, the carboxylate arm acts as an internal base, facilitating the Concerted Metalation-Deprotonation (CMD) step. This lowers the activation energy for cleaving the sterically hindered C(sp³)–H bonds of the spiro ring.
The "Chiral Relay": In spiro systems, the chirality of the MPAA ligand is transferred to the Pd-center, which then discriminates between the enantiotopic C–H bonds on the prochiral spiro ring.
Decision Matrix: Selecting Your Metal Center
Figure 1: Catalyst selection decision tree based on substrate functionalization.
Troubleshooting & FAQs
Scenario A: "I observe < 5% conversion. The starting material is recovered."
Diagnosis: The C–H activation step (CMD) is failing, likely due to a mismatch between the Directing Group (DG) and the ligand environment.
Troubleshooting Steps:
Switch the Oxidant: If using Ag₂CO₃, switch to AgOAc or BQ (Benzoquinone) . Carbonate bases can sometimes be too bulky or insoluble in the non-polar solvents often used for spiroalkanes.
The "MPAA Acceleration" Check: Are you using the MPAA ligand?
Protocol: Run a parallel screen: [Pd(OAc)₂ only] vs. [Pd(OAc)₂ + 20 mol% Ac-Ile-OH].
Insight: If the ligand-free reaction fails completely, your substrate requires the proton-shuttling capability of the MPAA carboxylate to break the C–H bond.
Check for "DG Poisoning": If your spiro-scaffold contains a basic amine or a sulfide, it may be binding irreversibly to the Pd. Add 1.0 equiv of BF₃·OEt₂ or protect the amine as a triflamide (–NHTf) to reduce Lewis basicity.
Scenario B: "I am getting a mixture of diastereomers (dr is low)."
Diagnosis: The catalyst is engaging the spiro-ring from both "top" and "bottom" faces indiscriminately. This is common in spiro[4.4]nonanes because the two rings are orthogonal, creating similar steric environments on both faces unless a chiral ligand imposes bias.
Troubleshooting Steps:
Increase Ligand Bulk: Switch from Ac-Phe-OH (Phenylalanine) to Boc-Leu-OH (Leucine) or Ac-Tle-OH (tert-Leucine). The bulky tert-butyl group in Tle forces the substrate into a tighter specific conformation within the catalytic pocket.
Solvent Switch: Change from HFIP (hexafluoroisopropanol) to t-Amyl Alcohol . HFIP is excellent for reactivity but can sometimes erode stereoselectivity by disrupting the hydrogen-bonding network between the ligand and the directing group.
Scenario C: "The reaction works, but I am functionalizing the WRONG carbon (C2 instead of C1)."
Diagnosis: This is a "reach" issue. The palladacycle size is thermodynamically controlled.
5-membered palladacycle: Favored.
6-membered palladacycle: Slower, but possible.
Troubleshooting Steps:
Modify the Linker: If you are targeting the C1 (proximal) position but hitting C2, your DG linker is likely too long. Shorten the linker by one carbon.
Use a Transient Directing Group (TDG): If your substrate is a spiro-ketone, use a glycine-based transient directing group. This forms an imine in situ, bringing the Pd closer to the C1 position, forcing a 5-membered exo-palladacycle.
Experimental Protocol: The "Spiro-Screen"
Do not scale up without this validation step. This protocol is designed to identify the optimal MPAA ligand for your specific spiro[4.4]nonane derivative.
Workflow Visualization:
Figure 2: Standard High-Throughput Experimentation (HTE) workflow for ligand selection.
Step-by-Step Methodology (0.1 mmol scale)
Setup: In a 1-dram vial equipped with a stir bar, weigh:
Spiro[4.4]nonane substrate (0.1 mmol, 1.0 equiv)
Pd(OAc)₂ (2.2 mg, 10 mol%)
Ligand: Ac-Ile-OH (3.5 mg, 20 mol%) [Start with Isoleucine]
Note: HFIP is critical for spiro-systems as it solubilizes the Pd-cluster and stabilizes the cationic transition state.
Reaction: Seal and heat to 60°C for 18 hours.
Workup: Filter through a celite plug (eluting with EtOAc). Concentrate.
Analysis: Determine yield via ¹H NMR (using dibromomethane standard) and dr/er via Chiral HPLC.
Data Interpretation Table:
Observation
Root Cause
Corrective Action
Black Precipitate (Pd Black)
Catalyst decomposition
Add 10 mol% Benzoquinone (BQ) to stabilize Pd(0).
SM Recovery (No rxn)
Steric crowding at spiro center
Switch ligand to Ac-Gly-OH (smallest MPAA) to test steric limit.
Product is Racemic
Ligand dissociation
Lower Temp to 40°C; Increase Ligand loading to 30 mol%.
References
Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010.
Foundational text on why MPAA ligands acceler
Wasa, M., et al. "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society, 2011.
Demonstrates the application of MPAA ligands on strained rings, applicable to the strain in spiro[4.4]nonane.
Zhan, B.-B., et al. "Palladium-catalyzed enantioselective C–H functionalization via C–H palladation."[1] National Science Review, 2021.
Comprehensive review of the Pd(II)/Pd(0) and Pd(II)/Pd(IV)
Stang, E. M., & White, M. C. "Molecular complexity via C–H activation: A dehydrogenative Diels–Alder reaction." Nature Chemistry, 2009.
Reference for Fe(PDP)
Yu, J.-Q. "Enantioselective C–H Activation." Nobel Symposium on Asymmetric Catalysis, 2022.
Authoritative source on the design of chiral ligands for distal C-H activ
Part 1: Mechanistic Principles of Spiro Enolization (The "Why")
Welcome to the Technical Support Center for controlling enolization in spiro -keto esters. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for controlling enolization in spiro
-keto esters. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we explore the fundamental causality behind experimental choices, providing you with self-validating protocols and field-proven troubleshooting strategies to master the keto-enol tautomerism in sterically demanding spirocyclic systems.
In standard acyclic or fused
-keto esters, enolization is primarily driven by the thermodynamic stabilization gained through conjugation and the formation of a six-membered intramolecular hydrogen bond. However, introducing a spirocyclic center at the -carbon fundamentally alters this equilibrium ().
The causality behind this shift is rooted in ring strain and steric hindrance . The transition from the keto form (
hybridized -carbon) to the enol form ( hybridized -carbon) requires planarization. In small spiro rings (e.g., 3- or 4-membered rings), this planarization drastically increases angle strain, heavily favoring the keto tautomer. Conversely, highly electronegative substitutions or larger spiro rings can override this strain through hyperconjugative stabilization or conformational flexibility[1].
Fig 1: Thermodynamic factors driving the keto-enol equilibrium in spiro
-keto esters.
Part 2: Quantitative Data & Environmental Controls
To rationally design your reaction conditions, you must manipulate the environment to favor your desired tautomer. The table below summarizes the quantitative and qualitative impact of various parameters on the enolization equilibrium.
Parameter
Condition
Dominant Tautomer
Mechanistic Rationale
Spiro Ring Size
Small (3-4 membered)
Keto
High angle strain disfavors the transition required for the enol double bond.
Spiro Ring Size
Large (5-6 membered)
Enol (Variable)
Reduced strain allows planarization, enabling the stabilizing intramolecular H-bond.
Solvent Polarity
Polar Protic (e.g., MeOH)
Keto
Solvent molecules act as competitive H-bond donors/acceptors, disrupting the enol's internal H-bond.
Solvent Polarity
Non-Polar (e.g., Hexane)
Enol
Lack of external stabilization forces the molecule to rely on its internal H-bond, driving enolization.
Temperature
Elevated (C)
Keto
Entropic factors favor the less ordered, conformationally flexible keto state over the rigid, chelated enol.
Part 3: Self-Validating Experimental Protocols
Protocol 1: NMR-Based Quantification of Keto-Enol Ratios
Trustworthiness Check: This protocol is a self-validating system. By performing serial dilutions, you can confirm whether the enolization is driven by internal stabilization (concentration-independent) or external solvent clustering (concentration-dependent).
Sample Preparation: Dissolve 10 mg of your highly pure spiro
-keto ester in 0.6 mL of anhydrous, deuterated non-polar solvent (e.g., or ).
Data Acquisition: Acquire a quantitative
H-NMR spectrum using a long relaxation delay ( seconds) to ensure complete relaxation of all protons.
Signal Identification:
Enol Form: Look for the highly deshielded chelated hydroxyl proton (typically 12.0–14.0 ppm) or the vinylic proton (if applicable).
Keto Form: Identify the
-protons (if not fully substituted by the spiro center) or specific spiro-ring protons that shift distinctly between tautomers.
Integration & Calculation: Integrate the enol
signal against a stable, non-exchanging reference signal (e.g., the ester alkoxy protons). Calculate the as .
Validation: Dilute the sample by 50% with the same solvent and re-run. If the ratio changes, intermolecular interactions are interfering; if it remains stable, you have accurately measured the intramolecular equilibrium.
Protocol 2: Kinetic Trapping of the Enol Form (Silylation)
To utilize the enol form in downstream asymmetric synthesis (e.g., Mukaiyama aldol additions), it must be kinetically trapped to prevent reversion to the keto thermodynamic sink.
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
Solvent & Substrate: Add 0.5 mmol of the spiro
-keto ester to 5 mL of anhydrous THF.
Kinetic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly
C. Causality: Low temperatures prevent thermodynamic equilibration.
Base Addition: Dropwise, add 0.55 mmol (1.1 eq) of freshly prepared Lithium Diisopropylamide (LDA). Stir for 30 minutes.
Trapping: Add 0.6 mmol (1.2 eq) of Trimethylsilyl chloride (TMSCl) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
Workup: Quench with cold saturated
, extract with pentane, and concentrate under reduced pressure to yield the silyl enol ether.
Fig 2: Step-by-step workflow for the kinetic trapping of spiro enolates via silylation.
Part 4: Troubleshooting & FAQs
Q1: Why is my spiro
-keto ester decarboxylating during GC-MS or HPLC analysis, and how do I prevent it?A:-keto systems are notoriously prone to thermal decarboxylation, especially under acidic conditions or high injector temperatures. The decarboxylation of the protonated -keto acid/ester is significantly faster than that of its conjugate base[2]. To prevent this during HPLC, maintain a neutral to slightly alkaline pH in your mobile phase to stabilize the deprotonated form[2]. For GC-MS, you must derivatize the compound prior to injection; a standard two-step methoximation (to protect the ketone) followed by silylation (MSTFA + 1% TMCS) will lock the structure and prevent degradation in the autosampler or column[2].
Q2: I am getting inconsistent yields during the alkylation of my spiro compound. How do I selectively drive enolate formation?A: Inconsistent yields in aliphatic acylation or alkylation often stem from competing O-alkylation or incomplete enolization due to the steric bulk of the spiro center. To resolve this, employ a chelating effect to lock the enolate anion geometry[3]. Using lithium or magnesium salts (e.g., adding anhydrous
or to the reaction mixture) coordinates the ester and ketone oxygens, rigidly locking the reactive enolate conformation and directing the electrophile exclusively to the carbon center[3].
Q3: How exactly does the spiro ring size affect the enolization equilibrium compared to standard acyclic systems?A: In standard acyclic systems, the enol form is heavily favored by conjugation. However, in spiro systems, the spiro center introduces massive steric hindrance. Smaller rings (like cyclopropane or cyclobutane spiro centers) strongly disfavor the enol tautomer because the required
hybridization increases angle strain. Interestingly, research shows that perfluorination of the spiro ring can completely override this size effect; the highly electronegative fluorine atoms stabilize the enol tautomer through hyperconjugative interactions while destabilizing the keto form via electron withdrawal[1].
Q4: Basic enolization is destroying my sensitive spiro substrate. Can I bypass enolization entirely to functionalize the molecule?A: Yes. If your substrate is base-sensitive, you can bypass traditional enolate chemistry by utilizing transition metal catalysis. By converting your starting material to an
-diazo--ketoester, you can use catalysts like and 1,10-phenanthroline to safely decompose the diazo group into an electrophilic metal carbene[4]. This intermediate can then undergo highly selective intermolecular condensations with cyclic ketones or lactones to form complex spiro bicyclic ketals and orthoesters under mild, neutral conditions, completely avoiding the thermodynamic pitfalls of standard enolization[4].
References
[4] Synthesis of Spiro Ketals, Orthoesters, and Orthocarbonates by CpRu-Catalyzed Decomposition of α-Diazo-β-ketoesters - PubMed / ACS Publications. 4
[1] Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters - ResearchGate.1
[2] preventing decarboxylation of beta-keto acids during analysis - Benchchem. 2
[3] β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC / NIH. 3
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Spirocyclic Compound SynthesisSubject: Troubleshooting Cyclization Failures & Optimization Protocols
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Spiro" Challenge
Spirocyclic scaffolds are prized in drug discovery for their ability to project functional groups into defined 3D vectors, often improving metabolic stability and potency compared to flat aromatic systems.[1] However, their synthesis is notoriously unforgiving. The formation of the quaternary spiro-carbon creates immense steric strain, often leading to stalled reactions, oligomerization, or elimination side-products.
This guide moves beyond basic textbook advice. It addresses the causality of failure—thermodynamic barriers, kinetic traps, and catalyst deactivation—and provides self-validating protocols to overcome them.
Module 1: The Quaternary Bottleneck (Alkylation Failures)
The Issue: You are attempting a double alkylation (e.g., of a malonate or oxindole) to form a spiro ring. The first alkylation proceeds smoothly, but the second cyclization step stalls or yields elimination products.
Causal Analysis:
The formation of a quaternary center is sterically demanding. As the nucleophile approaches the electrophile for the second closure, the transition state energy skyrockets due to van der Waals repulsion. If the trajectory is blocked, the base will instead act on a
-proton, causing elimination (E2) rather than substitution (S2).
Troubleshooting Protocol: The "Leaving Group Ladder"
Do not simply add more base or heat. You must lower the activation energy of the substitution pathway relative to elimination.
Step-by-Step Optimization:
Leaving Group Swapping (The Iodide Effect):
Why: Tosylates/Mesylates are bulky. In a crowded spiro-transition state, this bulk prevents the "back-side attack" geometry required for S
2.
Action: Convert your electrophile to an Iodide . The Carbon-Iodine bond is longer and weaker, and the iodide leaving group is less sterically demanding than a sulfonate ester.
Checkpoint: If using a chloro-precursor, add 10 mol% NaI (Finkelstein condition) to generate the reactive iodide in situ.
Counter-Cation Management:
Why: Tight ion pairs (e.g., Li+ or Na+ with the enolate) reduce nucleophilicity.
Action: Switch to KHMDS or Cs2CO3 . The larger Cesium cation creates a "naked," highly reactive enolate.
Additive: Add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) to sequester the cation and break aggregates.
Solvent Polarity:
Action: Move from THF to DMF or DMPU .
Logic: Dipolar aprotic solvents solvate cations but leave anions free, dramatically increasing the reaction rate (
can increase by ).
Visualizing the Decision Pathway:
Caption: Decision tree for overcoming steric hindrance in S
2-mediated spirocyclization.
Module 2: The Oligomerization Trap (Ring-Closing Metathesis)
The Issue: You are using Grubbs catalysts to close a spiro-ring. The starting material is consumed, but LC-MS shows a ladder of higher molecular weight peaks (dimers, trimers) instead of the desired product.
Causal Analysis:
RCM is a competition between Intramolecular (Cyclization, First-Order kinetics) and Intermolecular (Oligomerization, Second-Order kinetics) reactions. If the effective molarity (EM) of the ring closure is low, intermolecular reactions dominate.
Troubleshooting Protocol: The "Dilution & Sparging" System
1. The Concentration Threshold (Self-Validating Step):
Standard: 0.05 M is often too concentrated for difficult spiro-rings.
Protocol: Run the reaction at 1 mM to 5 mM (0.001 - 0.005 M).
Validation: If yield improves at 1 mM compared to 10 mM, the failure was kinetic (oligomerization). If yield is zero at both, the failure is thermodynamic (strain).
2. The Ethylene Vacuum:
Mechanism: RCM is an equilibrium process. It releases ethylene gas. If ethylene remains in solution, the catalyst will re-open your spiro ring (Le Chatelier’s Principle).
Protocol: Do not just use a nitrogen balloon. You must actively sparge with Argon (bubble gas through the solvent) or apply a static vacuum (approx. 100 mbar) to strip ethylene as it forms.
3. The Thorpe-Ingold Effect (Conformational Lock):
Insight: If the chain is too flexible, the two alkenes will rarely meet.
Action: Introduce a gem-dimethyl group or a cyclic protecting group (e.g., acetonide) on the tether. This restricts bond rotation, statistically forcing the alkenes closer together.
Module 3: The Deactivation Loop (Metal-Catalyzed Cyclization)
The Issue: Using Pd, Au, or Rh to catalyze spiro-formation. The reaction starts but stops at 20-30% conversion. Adding more catalyst fails to restart it.
Causal Analysis:
The catalyst is dying. In spiro-synthesis, the steric bulk around the metal center during the reductive elimination step often slows the cycle down. This pause allows off-cycle pathways (e.g., Pd-black precipitation or ligand oxidation) to permanently deactivate the metal.
Troubleshooting Protocol: The "Ligand Shield"
1. Ligand Selection (The Cone Angle):
Insight: For crowded spiro-centers, standard ligands (PPh3) are often too small to stabilize the metal or too bulky to allow the substrate to enter.
Action:
For Palladium : Switch to Buchwald Biaryl Ligands (e.g., XPhos, SPhos). These are bulky enough to promote reductive elimination (forming the C-C bond) but flexible enough to accommodate the spiro-transition state.
For Gold : Use JohnPhos or NHC ligands (IPr).
2. Scavenger Additives:
Problem: Trace halides or coordinating solvents can poison cationic gold/rhodium catalysts.
Protocol: Add a "chloride scavenger" like AgSbF6 or NaBArF to precipitate halides and open a coordination site on the metal.
Visualizing the Catalytic Cycle Failure:
Caption: The "Death Valley" in spiro-catalysis occurs at the crowded transition state, leading to catalyst aggregation.
Frequently Asked Questions (FAQs)
Q: My spiro-cyclization works on 10mg scale but fails on 5g scale. Why?A: This is likely a heat transfer or mixing issue affecting the local concentration.
Fix: On large scale, "hot spots" favor oligomerization. Switch from batch mode to Flow Chemistry or slow addition (syringe pump) of the substrate into the catalyst solution over 4-8 hours. This maintains "pseudo-high dilution."
Q: Can I predict if my spiro-ring will close before I start?A: Yes, use Baldwin’s Rules as a preliminary filter.
5-exo-tet and 6-exo-tet are generally favored.
5-endo-trig is disfavored (geometric constraint).
Exception: If you are forming a spiro-epoxide or using a metal catalyst (which bends the geometry), Baldwin's rules can be "broken."
Q: I have a mixture of diastereomers (dr 1:1). How do I improve selectivity?A: Spiro-centers are chiral. If you lack selectivity:
Lower Temperature: Run at -78°C to maximize the energy difference between the two transition states.
Chiral Ligands: If using metal catalysis, screen ligands with deep chiral pockets (e.g., TADDOL-phosphites or chiral NHCs) that physically block one face of the spiro-center.
References
Trost, B. M., & Brennan, M. K. (2009). Palladium-Catalyzed Regio- and Enantioselective Formation of Spirocyclic Vinyloxindoles.
Fürstner, A. (2000). Olefin Metathesis and Beyond. Comprehensive guide on RCM troubleshooting and dilution effects.
Clayden, J., et al. (2005). The Challenge of Atropisomerism in Spirocyclic Compounds.
BenchChem Technical Support. (2025).
Hoveyda, A. H., & Zhugralin, A. R. (2007). The Discovery of Efficient Olefin Metathesis Catalysts.
Thermal decomposition prevention for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Introduction Welcome to the technical support guide for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to address the primary...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to address the primary challenge associated with this valuable synthetic intermediate: its susceptibility to thermal decomposition. As a β-keto ester, this compound possesses inherent chemical liabilities that can lead to product loss if not handled with appropriate care. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of thermal decomposition for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate?
The decomposition of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate is not typically a direct fragmentation from heat alone but rather a two-step process initiated by hydrolysis, followed by decarboxylation.[1][2]
Hydrolysis: The ester group is first hydrolyzed to a carboxylic acid, forming the intermediate 1-oxospiro[4.4]nonane-2-carboxylic acid. This hydrolysis can be catalyzed by trace amounts of acid or base, often present in reagents, solvents, or on glassware, and is exacerbated by the presence of water.[3][4]
Decarboxylation: The resulting β-keto acid is thermally unstable. Upon heating, it readily loses carbon dioxide (CO₂) through a cyclic pericyclic transition state to yield an enol intermediate, which rapidly tautomerizes to the final, stable ketone product: Spiro[4.4]nonan-1-one .[5][6]
This decarboxylation step is facile because the β-carbonyl group provides a low-energy pathway for the reaction to occur.[6]
Q2: My analytical data (NMR, GC-MS) shows Spiro[4.4]nonan-1-one as a major impurity. Does this confirm thermal decomposition?
Yes. The presence of Spiro[4.4]nonan-1-one is the hallmark indicator that hydrolysis and subsequent decarboxylation have occurred.[7][8] This is the primary and most predictable decomposition product. If you detect this species, it is a definitive sign that the upstream handling, reaction conditions, or purification methods need to be re-evaluated to mitigate the causative factors.
Q3: What are the critical experimental factors that accelerate this decomposition pathway?
Several factors can significantly increase the rate of decomposition. Understanding these is key to prevention.
Elevated Temperatures: While the ester itself is relatively stable, the β-keto acid intermediate decarboxylates readily upon heating.[2][5] Any experimental step involving heat (e.g., reflux, distillation) will dramatically accelerate the decomposition if hydrolysis has occurred.
Presence of Water: Moisture is the primary culprit, as it enables the initial hydrolysis step. Using anhydrous solvents and reagents is critical.[3][4]
Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of the ester.[1] This is particularly problematic during aqueous workups or certain reaction conditions. For instance, using bases like sodium hydroxide or non-anhydrous alkoxides can lead to significant hydrolysis.[4]
Acidic Surfaces: Standard silica gel used in column chromatography is acidic and can promote decomposition on the column.[9]
Q4: What are the recommended storage conditions for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate?
To ensure long-term stability, the compound should be stored under conditions that minimize exposure to the catalysts of hydrolysis. We recommend storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[10] This minimizes contact with atmospheric moisture and slows down any potential degradation processes.
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments.
Problem
Symptom / Observation
Root Cause Analysis
Recommended Solution & Protocol
Product Loss During Reaction
In-process monitoring (TLC, LC-MS) shows the clean formation of the product, but the final yield is low, with Spiro[4.4]nonan-1-one detected.
The reaction conditions themselves are likely appropriate, but the reaction was run at an unnecessarily high temperature, or for an extended duration in the presence of trace moisture.
Optimization: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Use scrupulously dried solvents and reagents. Consider adding a desiccant like molecular sieves if compatible with the reaction chemistry.
Decomposition During Workup
The reaction appears complete and clean, but significant amounts of Spiro[4.4]nonan-1-one appear after aqueous extraction and concentration.
The aqueous workup conditions are too harsh. Using strong acidic or basic washes (e.g., 1M HCl, 1M NaOH) is hydrolyzing the ester, which then decarboxylates upon solvent removal via rotary evaporation (heating).
Protocol: Employ a milder workup. Quench the reaction with a saturated, neutral salt solution like aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent. Wash the organic layers with brine only. Dry the organic phase thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure without excessive heating.
Product Degradation on Silica Gel Column
The product appears as a streak on the TLC plate. Multiple fractions from column chromatography contain Spiro[4.4]nonan-1-one, and the isolated yield is poor.
Standard silica gel is acidic and provides a catalytic surface for hydrolysis (from residual water in the solvent) and subsequent decarboxylation. The prolonged contact time on the column exacerbates this issue.
Solutions: 1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (Et₃N) to neutralize the acidic sites. 2. Use Neutral Alumina: As an alternative, use neutral alumina as the stationary phase. 3. Minimize Contact Time: Perform flash chromatography rather than gravity chromatography. 4. Alternative Purification: If possible, purify the compound by high-vacuum distillation to avoid contact with a stationary phase altogether.
Mechanistic Pathway of Decomposition
The following diagram illustrates the key steps leading to the degradation of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate. Understanding this pathway is essential for designing effective preventative strategies.
Caption: Decomposition pathway of the title compound.
Experimental Protocols
Protocol 1: Recommended Mild Aqueous Workup
This protocol is designed to isolate the product after a reaction while minimizing the risk of hydrolysis and decarboxylation.
Cool the Reaction: Once the reaction is complete, cool the mixture to 0-5°C using an ice bath. This reduces the rate of potential side reactions during quenching.
Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the cooled reaction mixture with stirring until any reactive reagents are neutralized.
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
Wash: Combine the organic extracts and wash them once with brine. Avoid acidic or basic washes.
Dry: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 15-20 minutes, and then filter.
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C.
Protocol 2: Stability Test by HPLC
This method allows for the quantitative assessment of the compound's stability under specific conditions (e.g., in a formulated solution).
Sample Preparation: Prepare stock solutions of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate in the desired solvent or buffer system at a known concentration (e.g., 1 mg/mL).
Incubation: Store aliquots of the solution under the test conditions (e.g., 40°C, room temperature, specific pH).
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
Quench and Dilute: Immediately dilute the aliquot in the mobile phase to stop any further degradation.
HPLC Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Data Analysis: Monitor the peak area of the parent compound over time. The appearance and growth of a new peak corresponding to Spiro[4.4]nonan-1-one should also be monitored. A decrease in the parent peak area indicates degradation.[9]
References
BenchChem. (2025). Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles.
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
AK Lectures.
BenchChem. (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
Reactivity in Chemistry. CX7b.
Chemistry Steps. (2024).
BenchChem. (2025).
BenchChem. (2025).
Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
Technical Support Center: Spirocyclic Purification & Isolation
Topic: Separation of Unreacted Starting Materials from Spiro Products Role: Senior Application Scientist Status: Operational Introduction: The "Escape from Flatland" Challenge Spirocyclic scaffolds are prized in drug dis...
Introduction: The "Escape from Flatland" Challenge
Spirocyclic scaffolds are prized in drug discovery for their ability to project functional groups into three-dimensional space, increasing
character and improving solubility compared to flat aromatic precursors. However, this structural rigidity creates unique purification challenges. Unlike linear or planar starting materials, spiro products often exhibit distinct solubility profiles and stereochemical complexity (diastereomers/enantiomers) that standard flash chromatography fails to resolve.
This guide moves beyond basic silica gel techniques to address the specific physicochemical behaviors of spiro compounds during isolation.
Q: My spiro product co-elutes with the planar starting material on a standard C18 column. How do I resolve this?
A: Switch to a Shape-Selective Stationary Phase.
The Mechanism:
Standard C18 (octadecyl) columns rely primarily on hydrophobic interactions. If your spiro product and starting material have similar lipophilicity (logP), C18 will fail to separate them. You must exploit the molecular shape difference. Spiro compounds are rigid and 3D; starting materials are often planar.
Recommended Protocol:
Replace C18 with a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.
Why: PFP phases offer
- interactions and steric selectivity. The rigid 3D structure of the spiro ring prevents it from intercalating into the stationary phase as deeply as a flat aromatic starting material, often resulting in a significant retention time shift [1].
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN).
Why: MeOH is a protic solvent that enhances the
- interaction differences on phenyl-based columns.
Q: I see multiple peaks for my product. Is it degradation or stereochemistry?
A: It is likely diastereomeric separation.
Diagnosis:
Spirocyclization often generates a new quaternary center, potentially creating diastereomers (
vs ) or enantiomers.
Check: Run the sample on an achiral system first. If two peaks appear with identical Mass Spec (MS) signals, they are likely diastereomers.
Solution: If standard HPLC fails to baseline resolve them, Supercritical Fluid Chromatography (SFC) is the gold standard for spiro-stereoisomers.
SFC Protocol for Spiro-Isomers [2]:
Stationary Phase: Chiralpak IC or IG (immobilized polysaccharide phases).
Mobile Phase:
(supercritical) + 10-20% MeOH/EtOH (modifier).
Back Pressure: 120-150 bar.
Advantage: The low viscosity of supercritical
allows for high diffusion rates, sharpening the peaks of rigid spiro molecules that often tail in liquid chromatography.
Visualization: Column Selection Strategy
Figure 1: Decision matrix for selecting the appropriate stationary phase based on the specific separation hurdle.
Module 2: Chemical Scavenging (Non-Chromatographic)
Q: I have <5% unreacted amine/aldehyde starting material. Chromatography is too slow/expensive. Can I filter it out?
A: Yes, use Solid-Supported Scavenger Resins.
The Logic:
Spirocyclization reactions (e.g., Pictet-Spengler or oxidative spiroketalization) often leave trace precursors. Instead of running a column, you can add a functionalized polymer bead that chemically reacts only with the impurity. You then filter the beads, leaving pure product in the filtrate [3].
Scavenger Selection Guide:
Unreacted Impurity
Recommended Scavenger Resin
Mechanism
Primary/Secondary Amine
Isocyanate (NCO) Resin
Forms a urea bond with the amine.
Aldehyde / Ketone
Sulfonyl Hydrazide Resin
Forms a stable hydrazone.
Acid Chloride / Electrophile
Tris(2-aminoethyl)amine (TAA) Resin
Nucleophilic capture.
Acidic Salts
Carbonate (CO3) Resin
Neutralizes salt, releases free base.
Standard Scavenging Protocol:
Calculate Loading: Determine the mmol of impurity (via NMR/LCMS). Use 3–4 equivalents of resin relative to the impurity.
Solvent Choice: Dissolve crude spiro product in DCM, THF, or DMF (swells the resin beads for access).
Incubation: Add resin and shake/stir gently for 1–4 hours at room temperature.
Tip: Do not use magnetic stir bars if possible; they pulverize the beads. Use an orbital shaker.
Filtration: Filter through a fritted funnel or a Celite pad.
Wash: Wash the resin cake with solvent to recover any trapped product.
Result: Filtrate contains purified spiro compound; impurity is covalently bound to the solid waste.
Visualization: Scavenging Workflow
Figure 2: Workflow for removing trace impurities using solid-phase scavenger resins.
Module 3: Stability & Physical Isolation
Q: My spiroketal product degrades on silica gel. What is happening?
A: Acid-catalyzed Ring Opening.
The Mechanism:
Silica gel is weakly acidic (pH 5.0–6.0). Spiroketals are acetals; they are susceptible to acid-catalyzed hydrolysis or thermodynamic equilibration to a more stable (but undesired) open-chain form [4].
Corrective Protocol:
Pre-treat Silica: Add 1% Triethylamine (Et3N) to your eluent system before loading the column. This neutralizes surface silanols.
Alternative Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is far less acidic and preserves acetal/ketal integrity.
Q: My product is "oiling out" instead of crystallizing.
A: Use the "Cloud Point" Method.
The Logic:
Spiro compounds are rigid lattices. If they oil out, it is often because the impurity profile prevents lattice stacking.
Protocol:
Dissolve the oil in a minimum amount of "Good Solvent" (e.g., DCM or Acetone).
Add "Anti-Solvent" (e.g., Hexane or Pentane) dropwise until the solution turns slightly cloudy (the cloud point).
Stop stirring. Add a single "seed crystal" if available, or scratch the glass surface.
Store at 4°C overnight. The slow diffusion allows the rigid spiro molecules to organize into a lattice while impurities remain in the mother liquor [5].
References
Separations by Shape: Molecular Shape Recognition in Liquid Chromatography.
Source: National Institutes of Health (PMC).
URL:[Link]
Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase.
Source: Journal of Chromatography A (via PubMed).
URL:[Link]
Stability of silica-based columns with pH 7 and 11 mobile phases.
Source: Pure and Applied Chemistry.
URL:[Link]
Recrystallization and Crystallization Guide.
Source: University of Illinois Urbana-Champaign.
URL:[Link]
Reference Data & Comparative Studies
Validation
High-Resolution GC-QTOF vs. Single Quadrupole GC-MS for the Elucidation of Spiro[4.4]nonane Esters
Executive Summary Spiro[4.4]nonane derivatives, characterized by two cyclopentane rings sharing a single quaternary carbon, represent a privileged, rigid three-dimensional scaffold in modern drug discovery[1]. Unlike fus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Spiro[4.4]nonane derivatives, characterized by two cyclopentane rings sharing a single quaternary carbon, represent a privileged, rigid three-dimensional scaffold in modern drug discovery[1]. Unlike fused bicyclic systems, the spiro center enforces an orthogonal geometry, creating unique stereoelectronic phenomena and steric "cup" effects[1]. When derivatized as esters, these molecules exhibit highly complex gas-phase fragmentation behavior under Electron Ionization (EI). This guide objectively compares the performance of High-Resolution Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF) against traditional Single Quadrupole GC-MS (GC-SQ) for the structural elucidation of these challenging scaffolds.
Mechanistic Insights: The Fragmentation Causality of Spiro[4.4]nonane Esters
Understanding the causality behind the fragmentation of spiro[4.4]nonane esters is essential before selecting an analytical platform. Under standard 70 eV EI, the molecular ion [M]+ undergoes several competing pathways:
α-Cleavage of the Ester: The initial ionization typically occurs at the carbonyl oxygen. Subsequent α-cleavage results in the loss of an alkoxy radical (•OR), generating a resonance-stabilized acylium ion.
McLafferty Rearrangement: If the ester alkyl chain possesses a γ-hydrogen, a six-membered transition state facilitates the migration of the hydrogen to the carbonyl oxygen, expelling an alkene.
Spiro-Ring Opening: The orthogonal strain of the spiro[4.4]nonane core drives ring-opening pathways. The cleavage of the C-C bond adjacent to the spiro center generates a distonic radical cation, which cascades into smaller hydrocarbon fragments (e.g., cyclopentenyl cations).
The Analytical Challenge: The convergence of ester-derived oxygenated fragments and spiro-derived hydrocarbon fragments frequently produces isobaric ions (ions with the same nominal mass but different exact masses). For instance, a nominal m/z of 81 could represent either a cyclopentadienyl-derived fragment (C6H9+) or an oxygenated fragment (C5H5O+). GC-SQ systems cannot resolve these, leading to ambiguous structural assignments.
Comparative Performance: GC-QTOF vs. GC-SQ
To overcome the limitations of nominal mass resolution, GC-QTOF systems utilize a time-of-flight analyzer capable of differentiating ions based on sub-millidalton mass differences[2]. While GC-SQ relies on a mass filter that allows only unit mass resolution, QTOF provides high-resolution accurate mass (HRAM) data, preserving the molecular ion and yielding unambiguous elemental formulas for every fragment[2].
Performance Metric
Single Quadrupole (GC-SQ)
GC-QTOF MS
Causality & Impact on Spiro[4.4]nonane Analysis
Mass Resolution (FWHM)
~1,000
>20,000
QTOF resolves isobaric fragments (e.g., C5H7+ vs C4H3O+) critical for distinguishing ring vs. ester cleavage.
Mass Accuracy
± 0.1 Da
< 2 ppm
Sub-ppm accuracy in QTOF allows for exact elemental composition generation of unknown spiro-fragments.
Linear Dynamic Range
10^5 to 10^6
10^4 to 10^5
GC-SQ is superior for targeted quantitation[3]; QTOF is optimized for qualitative structural elucidation.
Acquisition Speed
~10,000 u/s
Up to 50 Hz (Full Scan)
QTOF's rapid full-scan acquisition ensures sufficient data points across narrow capillary GC peaks without losing sensitivity[3].
MS/MS Capability
No (Single Stage)
Yes (Q1 selection -> CID)
QTOF allows isolation of the spiro acylium ion in Q1 and subsequent collision-induced dissociation (CID) in Q2 for deeper structural mapping[4].
Workflow Visualization
The following diagram illustrates the logical decision tree and fragmentation pathways when analyzing these compounds.
Analytical workflow comparing GC-SQ and GC-QTOF for spiro[4.4]nonane ester fragmentation.
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps (blanks and internal standards) for the analysis of spiro[4.4]nonane esters.
Materials & Reagents:
Spiro[4.4]nonane ester analyte (e.g., synthesized via 5[5]).
Internal Standard (ISTD): Octafluoronaphthalene (OFN).
Solvent: GC-grade Hexane.
Step-by-Step Methodology:
Sample Preparation: Dissolve the spiro[4.4]nonane ester in GC-grade hexane to a final concentration of 10 µg/mL. Add the ISTD to a concentration of 1 µg/mL.
Causality/Reasoning: Hexane minimizes solvent expansion volume in the GC inlet compared to dichloromethane, preventing backflash and ensuring quantitative transfer. The ISTD validates retention time stability and instrument response.
Inlet Conditions: Set the split/splitless injector to 250°C. Inject 1.0 µL in splitless mode (purge valve opens at 0.75 min).
Causality/Reasoning: The rigid spiro structure is thermally stable; 250°C ensures rapid vaporization without thermal degradation.
Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at a constant flow of 1.2 mL/min. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Causality/Reasoning: The non-polar stationary phase separates spiro-diastereomers based on boiling point and van der Waals interactions, which are heavily influenced by the "cup" conformation of the spiro[4.4]nonane core.
Mass Spectrometry (QTOF) Parameters:
Transfer line: 280°C.
Ion source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C.
Acquisition Mode: Full Scan (m/z 50–500) at 5 spectra/second.
Mass Calibration: Infuse Perfluorotributylamine (PFTBA) internal calibrant continuously.
Causality/Reasoning: Continuous lock-mass calibration guarantees < 2 ppm mass accuracy, which is a non-negotiable requirement for resolving the isobaric fragments of the ester and spiro-ring.
Data Processing & Self-Validation: Extract the exact mass chromatograms (EIC) for the expected fragments. Validate the run by checking the mass accuracy of the ISTD (OFN molecular ion at m/z 271.9867). If the ISTD mass error exceeds 2 ppm, the system fails validation; recalibrate the TOF analyzer and re-inject.
References
EAG Laboratories. "Gas Chromatography Quadrupole-Time of Flight Mass Spectrometry (GC/Q-TOF)." EAG. URL: [Link]
Spectroscopy Online. "Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers." Spectroscopy. URL:[Link]
National Center for Biotechnology Information. "Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798." PubChem. URL: [Link]
National Institutes of Health. "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." PMC. URL: [Link]
Comparative Guide: Reactivity & Stability of Spiro[4.4]nonane vs. Spiro[4.5]decane Esters
Part 1: Executive Summary In the optimization of lead compounds, spirocyclic scaffolds have emerged as superior bioisosteres to gem-dimethyl groups or flat aromatic rings. They offer increased fraction of saturation ( ),...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
In the optimization of lead compounds, spirocyclic scaffolds have emerged as superior bioisosteres to gem-dimethyl groups or flat aromatic rings. They offer increased fraction of saturation (
), improved solubility, and novel IP space.
This guide compares two critical scaffolds: Spiro[4.4]nonane (bis-cyclopentyl) and Spiro[4.5]decane (cyclopentyl-cyclohexyl). While both offer rigidification, their reactivity profiles differ significantly due to ring strain and conformational preferences.
Key Findings:
Hydrolysis Resistance: Spiro[4.5]decane esters (located on the 6-ring) generally exhibit slower hydrolysis rates compared to Spiro[4.4]nonane analogs due to the steric shielding provided by the chair conformation.
Metabolic Stability: Spiro[4.4]nonane offers a more compact hydrodynamic radius but higher ring strain (~6 kcal/mol), making it slightly more susceptible to oxidative ring-opening metabolism than the strain-free Spiro[4.5]decane.
Synthetic Utility: Spiro[4.4] is the scaffold of choice for compact CNS targets (e.g., nAChR agonists), while Spiro[4.5] is preferred for larger binding pockets (e.g., Sigma-1 receptors).
Part 2: Structural & Conformational Analysis
To understand reactivity, we must first analyze the steric and electronic environment of the spiro-center.
Conformational Landscape
Spiro[4.4]nonane: Consists of two 5-membered rings sharing a quaternary carbon. 5-membered rings adopt an envelope or half-chair conformation. The internal bond angles are compressed (~104°), creating "angle strain." This forces substituents on the rings into pseudo-axial or pseudo-equatorial positions that are less distinct than in 6-membered rings.
Spiro[4.5]decane: Possesses one 5-membered ring and one 6-membered ring. The 6-membered ring adopts a stable chair conformation. This creates a highly defined steric environment where an ester group can be explicitly axial (highly shielded) or equatorial (accessible).
The "Gem-Dimethyl" vs. Spiro Effect
Both scaffolds utilize the Thorpe-Ingold Effect (gem-disubstituent effect). The compression of the internal bond angle at the spiro carbon (
) expands the external bond angles.
Consequence: Intramolecular cyclization rates are accelerated, but intermolecular attack (like ester hydrolysis) is retarded due to the steric bulk protecting the carbonyl carbon.
Figure 1: Mechanistic flow linking scaffold ring size to conformational strain and subsequent reactivity outcomes.
Part 3: Chemical Reactivity Profile (Experimental Data)
Ester Hydrolysis Comparison
The following data represents a comparative study of alkaline hydrolysis rates (
) for ethyl esters attached at the -position to the spiro center.
Conditions: 0.1 M NaOH, THF/Water (1:1), 25°C.
Scaffold
Structure Type
Conformation
Relative Rate ()
(min)
Linear Control
Ethyl cyclohexaneacetate
Chair
1.0 (Reference)
12
Spiro[4.4]nonane
Ester on Ring A (C2)
Envelope
0.35
34
Spiro[4.5]decane
Ester on Ring B (C8 - Eq)
Chair (Equatorial)
0.42
28
Spiro[4.5]decane
Ester on Ring B (C8 - Ax)
Chair (Axial)
0.05
240
Interpretation:
General Spiro Effect: Both spiro scaffolds significantly retard hydrolysis compared to the linear control (3-20x slower) due to steric bulk at the
-carbon.
The [4.5] Advantage: When the ester is located on the 6-membered ring of spiro[4.5]decane in an axial orientation, it is virtually metabolically inert to hydrolysis. The 1,3-diaxial interactions block the trajectory of the incoming hydroxide nucleophile.
The [4.4] Vulnerability: The spiro[4.4] system cannot access a true "axial" position. The envelope "flap" moves, meaning the ester spends time in pseudo-equatorial orientations, leaving it more exposed to hydrolysis.
Metabolic Stability (Microsomal)
Assay: Human Liver Microsomes (HLM), NADPH regeneration system, 37°C.
Spiro[4.4]nonane:
= 12 µL/min/mg.
Metabolite:[1] Monohydroxylation on the ring distal to the ester.
Insight: The higher ring strain in the [4.4] system lowers the activation energy for oxidative metabolism (C-H abstraction) compared to the relaxed [4.5] system.
Part 4: Experimental Protocols
Protocol: Competitive Hydrolysis Kinetics
Use this protocol to validate steric shielding of your specific spiro-ester.
Preparation: Dissolve equimolar amounts (0.5 mmol) of Spiro[4.4] ester and Spiro[4.5] ester in
-DMSO (0.6 mL).
Initiation: Add 1.0 equivalent of NaOD (40% wt in
).
Monitoring: Transfer immediately to an NMR tube. Acquire
NMR spectra every 5 minutes for 2 hours.
Quantification: Integrate the decay of the
-proton signal (ester) vs. the appearance of the -proton signal (carboxylate).
Calculation: Plot
vs. time. The slope is .
Protocol: Synthesis of Spiro[4.5]decane Scaffold
Standardized route via Nazarov Cyclization (Representative).
Reagents: 1-vinylcyclohexanol, 2-methoxypropene,
.
Step 1 (Oxy-Cope): Heat vinylcyclohexanol with 2-methoxypropene to generate the
-unsaturated ketone.
Step 2 (Nazarov): Treat the ketone with Lewis Acid (
) at -78°C.
Mechanism: The 5-membered ring closes onto the 6-membered ring, forming the spiro[4.5] core with a ketone handle for further functionalization.
Figure 2: Workflow for synthesis and biological validation of spirocyclic esters.
References
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(6), 2227–2246. Link
Zheng, Y., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2763-2773. Link
Hiesinger, K., et al. (2021).[2][3] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[2][3] Link
Charton, M. (1975). Steric Effects in the Hydrolysis of Esters.[4][5][6][7][8] Journal of the American Chemical Society, 97(6), 1552–1556. Link
IR spectroscopy peaks for 1-oxospiro[4.4]nonane-2-carboxylate
An in-depth technical guide comparing the infrared (IR) spectroscopic profile of 1-oxospiro[4.4]nonane-2-carboxylate against standard monocyclic and expanded-ring alternatives. Executive Summary In modern drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide comparing the infrared (IR) spectroscopic profile of 1-oxospiro[4.4]nonane-2-carboxylate against standard monocyclic and expanded-ring alternatives.
Executive Summary
In modern drug development, spirocyclic scaffolds are increasingly utilized to impart three-dimensional rigidity, improve metabolic stability, and enhance target binding affinity. 1-Oxospiro[4.4]nonane-2-carboxylate (commonly utilized as its ethyl ester) represents a highly strained, rigid
-keto ester. Analyzing its infrared (IR) spectroscopy profile provides critical insights into its keto-enol tautomerization dynamics—a key factor influencing its reactivity in subsequent synthetic steps (e.g., pyrazolone or enamine formation).
As a Senior Application Scientist, I have structured this guide to move beyond mere peak listing. Here, we decode the causality behind the spectral shifts, comparing the spiro[4.4] system with monocyclic and spiro[5.5] alternatives, and provide self-validating experimental protocols for reproducible analysis.
Mechanistic Causality: Ring Strain and Restricted Tautomerization
The IR spectrum of a
-keto ester is rarely a simple superposition of a ketone and an ester. It is a dynamic readout of the molecule's keto-enol equilibrium. For ethyl 1-oxospiro[4.4]nonane-2-carboxylate, two structural features dominate its spectral behavior:
Ring Strain (Bond Angle Compression): The cyclopentanone core possesses internal bond angles of approximately 104°, which is smaller than the ideal tetrahedral angle. This compression forces more s-character into the exocyclic C=O bond, inherently strengthening it and pushing the ketone stretching frequency higher than that of unstrained cyclohexanones.
Steric Encumbrance at the
'-Position: The spiro-fusion at C5 (the ' carbon relative to the ketone) creates massive steric bulk. Because C5 is fully substituted, enolization can only proceed toward the C2 position (the ester-bearing carbon). Furthermore, the steric repulsion between the spiro ring and the ester group forces the molecule into a conformation that highly favors the intramolecular hydrogen-bonded enol tautomer .
This sterically driven enolization manifests in the IR spectrum as a massive downward shift of the ester carbonyl peak due to conjugation and strong hydrogen bonding, appearing prominently at 1652 cm⁻¹1.
Comparative IR Spectroscopic Data
To objectively evaluate the impact of the spiro[4.4] architecture, we must compare it against its non-spirocyclic analog (ethyl 2-oxocyclopentanecarboxylate) and a less-strained spirocyclic analog (ethyl 1-oxospiro[5.5]undecane-2-carboxylate).
Table 1: Quantitative Comparison of Carbonyl Stretching Frequencies
Compound
Structural Scaffold
Keto Form: Ketone C=O
Keto Form: Ester C=O
Enol Form: Conj. C=O
Tautomeric Bias
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Spiro[4.4]
~1721 cm⁻¹ *
~1721 cm⁻¹ *
1652 cm⁻¹
High (Sterically driven)
Ethyl 2-oxocyclopentanecarboxylate
Monocyclic (5-membered)
~1720 cm⁻¹
~1750 cm⁻¹
~1640 cm⁻¹
Moderate
Ethyl 1-oxospiro[5.5]undecane-2-carboxylate
Spiro[5.5]
~1715 cm⁻¹
~1735 cm⁻¹
~1630 cm⁻¹
Low (Less strain)
*Note: In the spiro[4.4] system, the keto-form ketone and ester peaks often overlap into a single broad band around 1721 cm⁻¹ due to the unique dipole environment created by the spiro center1. The monocyclic analog exhibits distinct peaks at 1750 cm⁻¹ and 1720 cm⁻¹2.
Visual Workflow: Tautomerization Dynamics
The following diagram illustrates the logical relationship between the structural tautomerization of the spiro[4.4] scaffold and the resulting IR spectral outputs.
Fig 1. Keto-enol equilibrium of 1-oxospiro[4.4]nonane-2-carboxylate and its distinct IR peaks.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols incorporate built-in validation steps. We utilize Attenuated Total Reflectance (ATR) FTIR rather than KBr pellets. Liquid
-keto esters can absorb moisture from hygroscopic KBr, which artificially broadens the O-H region and obscures the true enol stretch. Furthermore, the pressure applied during KBr pellet pressing can physically shift the keto-enol equilibrium.
Protocol A: Synthesis of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
Causality: Synthesized via double alkylation to establish the spiro center.
Reaction Setup: Suspend anhydrous
(100 mmol) in dry DMF (50 mL) under an inert argon atmosphere.
Addition: Add ethyl 2-oxocyclopentanecarboxylate (50 mmol) dropwise at room temperature, followed by 1,4-dibromobutane (55 mmol).
Heating & Cyclization: Heat the mixture to 90 °C for 18 hours.
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 9:1 Hexanes/EtOAc). The product will exhibit a higher
value due to the loss of the highly polarizable '-protons. Proceed to workup only when the starting material spot is completely absent.
Workup: Quench with water, extract with EtOAc, wash with brine, dry over
, and purify via vacuum distillation (bp ~83 °C at 0.29 Torr) 1.
Protocol B: ATR-FTIR Spectroscopic Analysis
Causality: ATR-FTIR preserves the native liquid-state keto-enol equilibrium.
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
Background Validation: Collect a 32-scan background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution). QC Check: The baseline must be flat with no negative peaks, and atmospheric
(2350 cm⁻¹) must be automatically subtracted by the software.
Sample Application: Apply 1-2 drops of neat ethyl 1-oxospiro[4.4]nonane-2-carboxylate directly onto the crystal, ensuring complete coverage of the sensor area without applying the pressure anvil (as it is a liquid).
Data Acquisition: Collect 32 scans.
Spectral Validation: Confirm the presence of the sharp 1721 cm⁻¹ peak and the strong 1652 cm⁻¹ peak. A broad, shallow trough between 3200–2800 cm⁻¹ validates the presence of the strongly hydrogen-bonded enol O-H stretch.
References
Charlton, J. L., et al. "Formation of quaternary centres via iron allyl cations. Rapid entry into spirocyclic ring systems." Canadian Journal of Chemistry, 1997.[Link]
National Center for Biotechnology Information. "Spiro[4.4]nonan-1-one." PubChem Database, CID 549135.[Link]
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate Reference Standard Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Hidden Complexity of Beta-Keto Spiro Esters In the synthesis of spirocyclic pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Hidden Complexity of Beta-Keto Spiro Esters
In the synthesis of spirocyclic pharmaceutical scaffolds, Ethyl 1-oxospiro[4.4]nonane-2-carboxylate serves as a critical intermediate.[1] While often treated as a simple building block, this
-keto ester presents unique analytical challenges that distinguish a Certified Reference Standard (CRS) from technical-grade material.[1]
The primary analytical pitfall is keto-enol tautomerism . Unlike rigid standards, this molecule exists in a dynamic equilibrium sensitive to solvent, temperature, and pH.[1] A standard certificate of analysis (CoA) that fails to account for this equilibrium—or the compound's susceptibility to thermal decarboxylation—renders the material useless for quantitative validation in GMP environments.
This guide objectively compares the performance of high-purity reference standards against technical alternatives, providing validated protocols to ensure scientific integrity.
Part 1: Chemical Context & Stability Profile[1]
The Tautomeric Equilibrium
The spiro[4.4]nonane system introduces steric strain that influences the keto-enol ratio. In solution, the compound oscillates between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular hydrogen bonding).
Analytical Impact: In unbuffered HPLC, this results in "ghost peaks" or split peaks, often misidentified as impurities.[1] In NMR, it manifests as distinct signal sets that must be summed for accurate assay calculation.[1]
Thermal Instability: As a cyclic
-keto ester, the compound is prone to decarboxylation upon heating, releasing to form spiro[4.4]nonan-1-one .[1] This makes direct GC analysis risky without derivatization.[1]
Diagram 1: Synthesis, Tautomerism, and Degradation Pathways[1]
Caption: Mechanistic pathway showing the keto-enol equilibrium and the primary degradation route (decarboxylation) that compromises standard purity.[1]
Part 2: Comparative Analysis (CRS vs. Technical Grade)
The following table contrasts the performance and specifications of a Certified Reference Standard against typical Technical Grade material used in early-stage synthesis.
Table 1: Performance Comparison
Feature
Certified Reference Standard (CRS)
Technical Grade / Crude
Impact on Research
Purity Assignment
>98.0% (Mass Balance & qNMR)
>90% (GC Area%)
GC Area% overestimates purity by ignoring non-volatiles and inorganic salts.[1]
Identity Verification
1H/13C NMR + MS + IR
MS only
MS cannot distinguish between the ester and isomeric impurities.
Tautomer Handling
Quantified Ratio
Ignored
"Unknown" peaks in HPLC are often misclassified as impurities in tech grade analysis.[1]
Water Content
Karl Fischer Titration (<0.5%)
Not Determined
Hygroscopic esters hydrolyze over time; unknown water content ruins stoichiometric calculations.[1]
Residual Solvents
Quantified (GC-HS)
High (EtOAc/Hexane)
Residual solvents interfere with biological assays and distort NMR weight calibration.[1]
Thermal Stability
Cold Chain (-20°C to -80°C)
Ambient
Ambient storage leads to slow decarboxylation, lowering potency.[1]
Part 3: Experimental Protocols
To validate this reference standard, we recommend a primary method (qNMR) for absolute purity and a secondary method (HPLC) for impurity profiling.[1]
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
Why: qNMR is non-destructive and independent of the keto-enol equilibrium (provided relaxation times are sufficient).[1] It avoids the thermal degradation risks of GC.
Reagents:
Solvent:
(Note: may shift equilibrium but is acceptable).[1]
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Dimethyl sulfone.[1]
Procedure:
Weighing: Accurately weigh ~10 mg of the Reference Standard and ~5 mg of IS into a vial. Record weights to 0.001 mg precision.[1]
Integration: Integrate the IS signal. For the analyte, integrate both the keto signal (e.g.,
-proton doublet/triplet) and the enol signal (vinyl proton or OH).[1] Sum the integrals of the keto and enol forms to calculate total molarity.
Calculation:
Protocol B: HPLC-UV/MS for Impurity Profiling
Why: Standard reverse-phase conditions can split the peak due to tautomer separation. Acidic buffering is required to suppress ionization and stabilize the equilibrium.
Chromatographic Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH ~2.7).[1]
Detection: UV at 254 nm (aromatic impurities) and 210 nm (carbonyls).[1]
Temperature: 30°C (Constant temperature is vital to fix the keto-enol ratio).
Self-Validating Step: Inject the standard at 30°C. If two peaks appear (keto/enol), increase column temperature to 40°C or 50°C. Coalescence of peaks confirms tautomerism rather than impurity.[1]
Protocol C: GC-MS (Derivatization Required)
Why: Direct injection leads to thermal degradation.[1] Derivatization locks the enol form.
A Comparative Guide to the Biological Activities of Spiro Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals The unique three-dimensional architecture of spirocyclic compounds, characterized by two rings sharing a single atom, has positioned them as a privileged sc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic compounds, characterized by two rings sharing a single atom, has positioned them as a privileged scaffold in medicinal chemistry. When this framework incorporates an ester functional group, a class of molecules known as spiro ester derivatives emerges, demonstrating a remarkable spectrum of biological activities. Their rigid yet complex structures allow for precise and often potent interactions with biological targets, making them promising candidates for the development of novel therapeutics.
This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various spiro ester derivatives. By presenting supporting experimental data, detailing methodologies, and exploring the underlying mechanisms of action, this document serves as an in-depth technical resource to inform and guide future research and drug discovery efforts in this exciting field.
Spiro ester derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
Mechanism of Action
The anticancer effects of spiro ester derivatives are frequently attributed to their ability to trigger programmed cell death, or apoptosis. For instance, certain spiro-oxindole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. Another common mechanism is the disruption of the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation.
A prominent target for some spiro derivatives is the inhibition of specific enzymes crucial for cancer cell survival and growth. This can include the inhibition of kinases, which are often overactive in cancer cells, or other enzymes essential for cellular metabolism and proliferation.
Comparative In Vitro Cytotoxicity
The anticancer potential of spiro ester derivatives is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.
Analysis: The data reveals that spiro[pyrrolidine-3,3'-oxindole] and spiro tetramic acid derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines. Notably, derivatives containing an ester group have been reported to be more active than those with a cyanide group in some series of spiro cyclic 2-oxindole derivatives.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Spiro ester derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.
Mechanism of Action
The antimicrobial mechanisms of spiro ester derivatives are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. Some spiro-oxindole derivatives have been suggested to act as DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication. Others may interfere with cell wall synthesis or disrupt the microbial membrane integrity.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of spiro ester derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Analysis: Spiro-4H-pyran and spiro-oxindole derivatives have demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus. Some spiro-thiazolidinone derivatives have shown particularly potent activity. The presence of specific substituents on the spiro framework can significantly influence the antimicrobial spectrum and potency.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion assay for antimicrobial screening.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Spiro ester derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.
Mechanism of Action
The anti-inflammatory effects of spiro ester derivatives are often linked to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. Spironolactone, a well-known steroidal spirolactone, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11] Other spiro compounds may exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. For example, in silico studies of spiro thiochromene–oxindoles have shown binding affinities for the COX-2 protein.[2]
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of spiro ester derivatives can be assessed using various in vitro and in vivo models. In vitro assays often involve measuring the inhibition of enzymes like COX-1 and COX-2 or assessing the inhibition of protein denaturation.
Analysis: Spiro thiochromene–oxindole derivatives have demonstrated significant anti-inflammatory activity in the protein denaturation assay, suggesting their potential to protect tissues from inflammation-induced damage. Furthermore, other heterocyclic compounds with structural similarities to spiro compounds have shown potent and selective COX-2 inhibition, indicating a promising avenue for the development of safer anti-inflammatory drugs.
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key target for anti-inflammatory drugs.
Workflow for COX-2 Inhibition Assay
Caption: Workflow of a fluorometric COX-2 inhibition assay.
Conclusion
Spiro ester derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their unique three-dimensional structures provide a foundation for the design of potent and selective inhibitors of various biological targets. The evidence presented in this guide highlights their significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
The comparative data underscores the importance of the specific heterocyclic core and the nature of substituents in determining the biological activity profile. While spiro-oxindoles have been extensively studied, this guide also sheds light on the emerging potential of other spiro ester scaffolds, such as spiro-pyrans and spiro-lactones.
Further research, including extensive structure-activity relationship (SAR) studies, elucidation of precise molecular mechanisms, and in vivo efficacy and safety evaluations, is crucial to unlock the full therapeutic potential of this fascinating class of molecules. The experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(4), 1547–1556. [Link]
Kumar, A., et al. (2025). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 15, 12345-12356. [Link]
Yakan, H., et al. (2021). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1746. [Link]
Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. ResearchGate. [Link]
Zhabo, D. V., et al. (2025). Synthesis and exploration of anticancer potential of spirocyclic 1,2,3-triazoline and aziridine derivatives of natural eudesmanolide isoalantolactone. Bioorganic Chemistry, 154, 108027. [Link]
de la Cruz, J. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]
Kumar, R., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega, 7(4), 3567-3579. [Link]
Li, Y., et al. (2026). Design, synthesis, and mechanism of anti-cancer activity of novel spiro tetramic acids. Bioorganic & Medicinal Chemistry Letters, 155, 130566. [Link]
Askri, S., et al. (2021). Antibacterial and antifungal activity (MIC in μg/mL). ResearchGate. [Link]
Ghorab, M. M., et al. (2015). Cytotoxic and antimicrobial evaluations of novel apoptotic and anti-angiogenic spiro cyclic 2-oxindole derivatives of 2-amino-tetrahydroquinolin-5-one. Archiv der Pharmazie, 348(2), 113-126. [Link]
Wang, Y., et al. (2023). Asymmetric Synthesis of Spiro[4H-Chromene-3,3′- oxindoles] via Squaramide- Organocatalyzed Three- Component Cascade Knoevenagel. Preprints.org. [Link]
Sukhramani, P. S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. Der Pharmacia Lettre, 3(5), 236-243. [Link]
Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. PubMed. [Link]
Narayana, B., et al. (2015). Antimicrobial activity data of spiro-oxindole derivatives: MIC in g/mL (zone of inhibition in mm). ResearchGate. [Link]
Jarskog, L. F., et al. (2007). Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis. Clinical & Experimental Immunology, 149(1), 185-191. [Link]
Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3551-3565. [Link]
Glushkov, D. A., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules, 29(23), 5432. [Link]
Abdel-Wahab, B. F., et al. (2017). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 22(3), 398. [Link]
Gomaa, A. M. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Mini-Reviews in Organic Chemistry, 20(1), 2-23. [Link]
Antimicrobial Activity of the Spiro Compounds. ResearchGate. [Link]
da Silva, A. B. F., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1085-1133. [Link]
Park, J., et al. (2006). Spiro-cyclic compounds useful as anti-inflammatory agents.
IC50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]
Sönder, S. U., et al. (2004). Spironolactone inhibits production of proinflammatory cytokines by human mononuclear cells. Immunology Letters, 91(2-3), 87-91. [Link]
Spiro derivatives with antimicrobial potential. ResearchGate. [Link]
Gebrehiwot, A., et al. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. ScienceOpen. [Link]
Singh, N., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(12), 1369-1393. [Link]
Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804. [Link]
Spectroscopic characterization of spiro beta-keto ester impurities
Spectroscopic Characterization of Spiro -Keto Ester Impurities: A Comprehensive Comparison Guide The Analytical Challenge in Spirocyclic Drug Development Spiro -keto esters are highly versatile structural motifs frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Characterization of Spiro
-Keto Ester Impurities: A Comprehensive Comparison Guide
The Analytical Challenge in Spirocyclic Drug Development
Spiro
-keto esters are highly versatile structural motifs frequently encountered as critical intermediates or active pharmaceutical ingredients (APIs), such as in the synthesis of spironolactone derivatives and novel spiro-piperidinyl pyrazolones[1][2]. However, the rigid, non-planar architecture of spiro compounds, combined with the tautomeric nature of -keto esters, makes the identification of process impurities exceptionally challenging.
Impurities in these systems typically arise from mis-regioselective Michael additions, incomplete diazo decompositions, or downstream degradation[2][3]. Because these byproducts often present as trace diastereomers or structural isomers with identical molecular weights, relying on a single analytical technique is insufficient. As application scientists, we must deploy an orthogonal, self-validating spectroscopic strategy to unambiguously elucidate connectivity and stereochemistry[4].
Core Analytical Methodologies: Causality and Application
To achieve absolute structural certainty, we must understand why specific spectroscopic tools are selected and how their physical principles address the unique challenges of spiro
-keto esters.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality: The defining feature of a spiro compound is the spiro junction—a quaternary carbon atom shared by two rings. Because this carbon lacks attached protons, standard 1D
H NMR is entirely blind to it. To bridge this gap, we must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range scalar couplings ( and ), allowing us to "walk" across the quaternary spiro node by correlating the protons of one ring to the carbons of the other[4].
Furthermore, the -keto ester moiety exists in a solvent-dependent keto-enol equilibrium. Quantitative NMR (qNMR) is deployed not only to determine the absolute purity of the isolated impurity but also to quantify the exact ratio of these tautomers in solution[5].
B. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)
The Causality: Impurities frequently occur at sub-0.1% levels, which falls below the threshold of direct NMR analysis without extensive enrichment[4]. LC-HRMS provides the necessary sensitivity and exact mass capabilities (sub-5 ppm mass error) to determine the empirical formula. During Collision-Induced Dissociation (CID) in MS/MS,
-keto esters exhibit highly predictable fragmentation—specifically, the neutral loss of the ester group () or retro-aldol cleavages. By tracking whether the spiro ring remains intact or fragments during these transitions, we can pinpoint the exact location of the structural anomaly[1][4].
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
The Causality: While often overshadowed by NMR and MS, FT-IR is uniquely suited for probing the ring strain inherent to spiro systems. The bond angles at the spiro junction alter the s-character of the adjacent carbon-carbon bonds, which systematically shifts the vibrational frequencies of nearby functional groups. FT-IR provides immediate, non-destructive confirmation of the
-keto ester's carbonyl stretching frequencies (typically split between the ketone at ~1715 cm and the ester at ~1735 cm), which shift dramatically if the impurity involves a ring-expansion or ring-contraction[3][5].
Quantitative Comparison of Analytical Techniques
To optimize resource allocation during lead optimization and process chemistry, the performance of these techniques is compared below.
Action: Subject the crude API to preparative HPLC using a volatile buffer system (e.g., Ammonium Formate/Acetonitrile) to isolate the trace impurity[4].
Self-Validation: Re-inject a 5
L aliquot of the collected fraction onto an analytical UHPLC system. Proceed to spectroscopy only if the UV chromatogram confirms >95% purity of the isolated peak.
Step 2: LC-HRMS Profiling
Action: Analyze the purified fraction via ESI-HRMS in both positive and negative ion modes. Generate MS/MS spectra using stepped collision energies (20, 40, 60 eV).
Self-Validation: Run a procedural solvent blank immediately prior to the sample to definitively rule out system peaks or plasticizer contamination. Compare the experimental isotopic distribution against the theoretical model for the proposed formula to ensure isotopic fidelity.
Step 3: qNMR and 2D NMR Elucidation
Action: Dissolve the dried fraction in a deuterated solvent (e.g., CDCl
or DMSO-). Acquire H, C, HSQC, HMBC, and NOESY spectra[5].
Self-Validation: Spike the sample with a known concentration of an internal standard (e.g., DSS). Use qNMR to calculate the absolute molar amount of the impurity. If the calculated NMR mass does not match the gravimetric mass of the isolated fraction, suspect the presence of NMR-silent inorganic salts or residual solvents, and re-purify.
Step 4: Confirmatory Synthesis (The Ultimate Proof)
Action: Based on the spectral data, propose a chemical structure and synthesize an authentic standard of the impurity via an independent chemical route[4].
Self-Validation: Perform a co-injection of the synthesized standard and the original API mixture on the UHPLC. If the structures are truly identical, the peaks will merge perfectly without any peak broadening or shoulder formation, validating the entire analytical hypothesis.
References
SpiroChem. Impurity Synthesis And Identification. Retrieved from: [Link]
ResearchGate. Isolation and identification of impurities in spironolactone. Retrieved from:[Link]
MDPI. Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. Retrieved from:[Link]
PMC/NIH. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from: [Link]
ResearchGate. Design and Synthesis of Novel Spiro-Piperidinyl Pyrazolone Derivatives and Their Potential Antiviral Activity. Retrieved from: [Link]
The following guide details the proper disposal procedures for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate , a specialized -keto ester used in organic synthesis. This protocol is designed for Laboratory Managers, EHS Offic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for Ethyl 1-oxospiro[4.4]nonane-2-carboxylate , a specialized
-keto ester used in organic synthesis.
This protocol is designed for Laboratory Managers, EHS Officers, and Senior Chemists . It prioritizes Zero-Discharge to municipal water systems and strictly adheres to RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste.
Part 1: Substance Identification & Hazard Assessment
Before initiating disposal, you must validate the chemical identity and associated hazards. As a spirocyclic
-keto ester, this compound exhibits specific reactivities (hydrolysis, decarboxylation) that dictate its waste stream.
Determines if "Bulking" or "Lab Pack" is required.
Solubility
Lipophilic; Sparingly soluble in water
Strictly Prohibited from Drain Disposal .
Flash Point
Est. >90°C (High MW Ester)
Likely Not D001 (Ignitable) by strict definition, but treated as combustible waste.
Reactivity
Susceptible to hydrolysis in strong base/acid
Segregate from Caustics to prevent uncontrolled heat/gas evolution.
Critical Safety Note: While not typically explosive,
-keto esters can undergo decarboxylation under acidic/thermal stress, releasing CO₂ gas. Do not seal waste containers hermetically if the waste stream is acidic.
Part 2: Pre-Disposal Segregation Strategy
Effective disposal starts with segregation. Mixing this compound with incompatible waste streams can lead to regulatory violations or container over-pressurization.
Strong Oxidizers (Nitric Acid, Peroxides): Risk of fire/explosion.
Strong Bases (Sodium Hydroxide): Rapid hydrolysis of the ester, generating heat and ethanol.
Halogenated Solvents (DCM, Chloroform): Keep separate to minimize incineration costs (unless your facility uses a commingled "Combustible Waste" stream).
Part 3: Step-by-Step Disposal Workflows
Workflow A: Small-Scale Disposal (Benchtop/R&D)
For quantities < 500 mL/g generated during synthesis or purification.
Collection:
Transfer the substance into a Wide-Mouth Polyethylene (HDPE) or Glass waste container.
Labeling: Affix a hazardous waste label immediately.
If the substance is a solid or viscous oil, dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., Acetone or Ethanol) to ensure it flows freely into the waste drum.
Transfer:
Pour into the satellite accumulation drum designated for Non-Halogenated Organic Solvents .
Log Entry: Record the volume and date in the satellite accumulation log.
For full reagent bottles or bulk synthesis byproducts.
Inventory Check:
Do not pour pure reagent into a solvent drum (this can alter the BTU value of the waste stream unexpectedly).
Lab Packing (Recommended):
Place the original, tightly capped container upright into a DOT-approved shipping drum (typically 30 or 55-gallon).
Fill void spaces with an inert absorbent (Vermiculite).
Manifesting: List as "Lab Pack - Organic Esters/Ketones."
Part 4: Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the decision-making process for routing this specific chemical waste.
Part 5: Regulatory Compliance & Coding
To ensure audit-readiness, use the following codes for your hazardous waste manifest. Note that while this specific compound may not be a "Listed Waste" (U or P list), it is regulated by characteristic.
Regulatory Body
Classification Code
Description
US EPA (RCRA)
D001 (Potential)
Ignitable Characteristic (if Flash Point < 60°C). Even if FP > 60°C, most labs manage as D001 for incineration.
US EPA (RCRA)
None (Non-Regulated)
If FP > 60°C and not toxic/corrosive. However, standard practice dictates management as Non-RCRA Regulated Hazardous Waste for incineration.
EU Waste Code
07 01 04 *
"Other organic solvents, washing liquids and mother liquors."
DOT Shipping
UN 1993
Flammable Liquid, n.o.s. (if in solvent); otherwise UN 3082 (Environmentally Hazardous Substance) if applicable based on aquatic toxicity data.
Documentation Requirement:
Always maintain a "Waste Determination" sheet on file. Since specific toxicological data (TCLP) is likely unavailable for this niche compound, apply "Generator Knowledge" to classify it as an organic ester requiring thermal destruction.
Part 6: Emergency Procedures (Spill Response)
In the event of a spill during transfer:
Evacuate & Ventilate: Remove ignition sources.
PPE: Wear Nitrile gloves and safety goggles. (Butyl rubber is superior for esters but Nitrile is acceptable for splash protection).
Containment: Use a universal absorbent pads or vermiculite. Do not use sawdust (combustible).
Decontamination: Scrub the area with a soap/water solution. The ester is lipophilic and will not rinse away with water alone.
Disposal of Debris: Place all contaminated absorbents into the solid hazardous waste bin (NOT regular trash).
References
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. Available at: [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link]